(1R,5R)-Bicyclo[3.1.0]hexane-1-carboxylic acid
Description
Properties
IUPAC Name |
(1R,5R)-bicyclo[3.1.0]hexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-6(9)7-3-1-2-5(7)4-7/h5H,1-4H2,(H,8,9)/t5-,7-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJAXCFOBFPUGI-IYSWYEEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC2(C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@@]2(C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354392-99-6 | |
| Record name | rac-(1R,5R)-bicyclo[3.1.0]hexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
The Bicyclo[3.1.0]hexane Scaffold: A Conformational Lock in Medicinal Chemistry
Executive Summary
The bicyclo[3.1.0]hexane scaffold represents a pinnacle of "geometric engineering" in modern drug design.[1] Far from being a mere space-filler, this fused bicyclic system acts as a precise conformational lock, restricting the entropy of ligand binding while simultaneously improving physicochemical properties such as metabolic stability and solubility. This guide explores the scaffold's role as a bioisostere for phenyl rings and proline/glutamate residues, detailing its application in high-affinity ligands like Eglumegad (LY354740) and Amtifadine.[1]
The Geometric Imperative: Why Bicyclo[3.1.0]hexane?
Structural Dynamics and Strain
The bicyclo[3.1.0]hexane core consists of a cyclopentane ring fused to a cyclopropane ring.[1] This fusion introduces significant ring strain (~25–30 kcal/mol) and forces the five-membered ring into a rigid conformation.[1] Unlike cyclohexane, which oscillates between chair and boat forms, or cyclopentane, which undergoes pseudorotation, the bicyclo[3.1.0]hexane system is relatively locked.
-
The "Methanocarba" Effect: In nucleoside chemistry, replacing the ribose oxygen with a methylene and fusing a cyclopropane ring (bicyclo[3.1.0]hexane system) locks the sugar pucker into either the North (C2'-exo/C3'-endo) or South (C2'-endo/C3'-exo) conformation depending on the stereochemistry of the fusion.[1] This has been critical in designing selective agonists for Adenosine and P2Y receptors.[1]
-
Vector Alignment: The angle between substituents at the C1 and C5 positions (bridgeheads) or C2/C3 positions allows for precise vector matching of 1,3- or 1,4-disubstituted phenyl rings, but with a saturated, sp3-rich core.[1]
"Escaping Flatland"
Replacing planar aromatic rings with saturated bicyclic systems improves the Fraction of sp3 Carbon (Fsp3).[1]
-
Solubility: Disrupting planarity reduces crystal lattice energy, often improving aqueous solubility.[1]
-
Metabolic Stability: The scaffold lacks the electron-rich pi-cloud of benzene, making it resistant to oxidative metabolism (e.g., CYP450 epoxidation/hydroxylation) that typically plagues aromatic rings.[1]
Bioisosteric Applications and SAR Logic[1][2][3]
The Phenyl Bioisostere
The bicyclo[3.1.0]hexane scaffold is a validated bioisostere for meta- and para-substituted benzenes.[1]
-
Geometry: The C2–C4 distance in the bicyclic system can mimic the distance between substituents on a benzene ring.
-
Lipophilicity: It lowers LogP compared to the parent phenyl compound, reducing non-specific binding and improving the therapeutic index.
The Glutamate and Proline Mimic
In the context of amino acid mimetics, the scaffold is revolutionary.
-
Glutamate: The scaffold fixes the distance between the
-amino acid moiety and the distal carboxylic acid.[1] This was the breakthrough for LY354740 (Eglumegad), where the scaffold freezes the glutamate molecule in the bioactive conformation required for mGlu2/3 receptor activation. -
Proline: 3-Azabicyclo[3.1.0]hexane is effectively a "conformationally frozen" proline.[1] It is used to probe the cis/trans peptide bond preference and restrict the
and torsion angles in peptidomimetics.[1]
Physicochemical Comparison
| Property | Phenyl Ring | Bicyclo[3.1.0]hexane | Impact on Drugability |
| Geometry | Planar (2D) | 3D (Puckered) | Increases selectivity; reduces "flat" promiscuity.[1] |
| Metabolism | High (Oxidation prone) | Low (Blocked sites) | Extends half-life ( |
| Solubility | Low to Moderate | Moderate to High | Improves bioavailability.[1] |
| LogP | High | Reduced | Lowers lipophilic toxicity risk.[1] |
Case Studies in Drug Development
Eglumegad (LY354740): The mGlu2/3 Agonist
Eli Lilly utilized the bicyclo[3.1.0]hexane scaffold to resolve the conformational flexibility of glutamate.
-
Mechanism: Glutamate is a flexible molecule that binds to various NMDA, AMPA, and mGlu receptors. By incorporating the glutamate backbone into the rigid bicyclo[3.1.0]hexane core, Lilly scientists locked the molecule into a specific conformation that selectively activates mGlu2 and mGlu3 receptors (anxiolytic/antipsychotic targets) while totally avoiding ionotropic receptors.
-
Outcome: Nanomolar potency and exceptional selectivity, demonstrating the power of "entropic pre-payment" in binding.
Amtifadine (DOV 21,947): Triple Reuptake Inhibitor
Amtifadine uses the 3-azabicyclo[3.1.0]hexane scaffold.[1][2]
-
Design: It mimics the spatial arrangement of the phenyl and amine groups found in neurotransmitters but constrains them.[1]
-
Activity: It inhibits the reuptake of Serotonin, Norepinephrine, and Dopamine (SNDRI) with a balanced profile, investigated for depression and analgesia. The rigid scaffold ensures the correct vector presentation to the transporter proteins (SERT/NET/DAT).
Visualizing the Mechanism
The following diagram illustrates the decision logic and mechanistic benefit of deploying this scaffold.
Caption: Logical flow of deploying bicyclo[3.1.0]hexane to solve medicinal chemistry challenges.
Synthetic Strategies
The construction of this scaffold typically relies on cyclopropanation or intramolecular alkylation.
The Simmons-Smith Approach
The classic method involves the cyclopropanation of a cyclopentene derivative.
-
Reagents: Diiodomethane (
), Zinc-Copper couple ( ) or Diethylzinc ( ).[1] -
Stereocontrol: The reaction is stereospecific relative to the alkene; directing groups (like hydroxyls) can control facial selectivity.[1]
Intramolecular Alkylation (The "Building Block" Route)
For 3-azabicyclo[3.1.0]hexanes, a common route involves the double alkylation of an amine with a cis-1,2-bis(hydroxymethyl)cyclopropane derivative (activated as mesylates) or cyclopropanation of maleimides.[1]
Experimental Protocol: Synthesis of Ethyl 2-oxobicyclo[3.1.0]hexane-1-carboxylate
A representative protocol for generating a functionalized core scaffold via intramolecular carbenoid insertion.[1]
Reagents:
-
Ethyl diazoacetate (EDA)
-
Rhodium(II) acetate dimer (
)[1] -
Cyclopent-2-en-1-one (or relevant alkene precursor)[1]
-
Dichloromethane (DCM)
Step-by-Step Protocol:
-
Setup: Flame-dry a 250 mL round-bottom flask and purge with Nitrogen (
). Add (1 mol%) and anhydrous DCM (0.1 M concentration relative to substrate).[1] -
Substrate Addition: Add the alkene substrate (e.g., N-Boc-2,5-dihydro-1H-pyrrole for aza-analogs or cyclopentenone derivatives).[1]
-
Diazo Addition: Dissolve Ethyl Diazoacetate (1.2 equiv) in DCM. Add this solution dropwise over 4–6 hours using a syringe pump.
-
Critical: Slow addition prevents EDA dimerization (fumarate/maleate formation) and favors the reaction with the alkene.[1]
-
-
Reaction: Stir at room temperature for 12 hours. Monitor consumption of diazo species by TLC (or disappearance of the characteristic yellow color/nitrogen evolution).
-
Workup: Filter the mixture through a pad of Celite to remove the Rhodium catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
-
Validation: Confirm structure via
-NMR (look for characteristic high-field cyclopropane protons at 0.5–1.5 ppm) and Mass Spectrometry.
Synthesis Workflow Diagram
Caption: General synthetic workflow for accessing the bicyclo[3.1.0]hexane core via catalytic cyclopropanation.
References
-
Monn, J. A., et al. (1997).[1] "Design, synthesis, and pharmacological characterization of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740): a potent, selective, and orally active group 2 metabotropic glutamate receptor agonist."[1] Journal of Medicinal Chemistry. Link
-
Skolnick, P., et al. (2003). "Antidepressant-like actions of DOV 21,947: a 'triple' reuptake inhibitor."[1][2][3][4] European Journal of Pharmacology. Link
-
Jacobson, K. A., et al. (2000). "Methanocarba analogues of purine nucleosides as potent and selective adenosine receptor agonists."[1] Journal of Medicinal Chemistry. Link
-
Stepan, A. F., et al. (2012).[5] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere." Journal of Medicinal Chemistry (Contextual comparison for bioisosteres). Link
-
Meanwell, N. A. (2011).[1] "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety." Chemical Research in Toxicology. Link
Sources
- 1. Bioisosteres | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. Antidepressant-like actions of DOV 21,947: a "triple" reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biopharmaceutical characterization, metabolism, and brain penetration of the triple reuptake inhibitor amitifadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the triple reuptake inhibitor amitifadine on extracellular levels of monoamines in rat brain regions and on locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. img01.pharmablock.com [img01.pharmablock.com]
Technical Guide: Asymmetric Synthesis of Chiral Bicyclo[3.1.0]hexanes
Executive Summary
The bicyclo[3.1.0]hexane scaffold represents a "privileged structure" in medicinal chemistry, functioning as a conformationally locked analogue of cyclopentane and cyclohexane. Its rigidity effectively freezes bioactive conformations, a property exploited in the design of metabotropic glutamate receptor (mGluR) agonists (e.g., LY354740/Eglumegad ) and antiviral agents.
This guide analyzes the three dominant synthetic pathways for accessing this chiral architecture: Intermolecular Metal-Carbenoid Cyclopropanation , Intramolecular Carbenoid Insertion , and Enzymatic Desymmetrization . It prioritizes methods that yield high enantiomeric excess (ee >90%) and scalability, moving beyond academic curiosity to process-ready workflows.
Part 1: Strategic Disconnection Analysis
The synthesis of the bicyclo[3.1.0]hexane core is generally approached through three distinct logical disconnections. The choice of pathway is dictated by the substitution pattern required on the cyclopropane ring.
Figure 1: Strategic disconnection logic for selecting the optimal synthetic route based on target substitution.
Part 2: Intermolecular Transition-Metal Catalyzed Cyclopropanation
This pathway involves the reaction of a diazoacetate with cyclopentene. The challenge lies in controlling the diastereoselectivity (endo/exo) and enantioselectivity simultaneously.
Mechanistic Insight
The reaction proceeds via a metal-carbene intermediate. Chiral dirhodium(II) tetracarboxylates and copper(I)-bis(oxazoline) complexes are the gold standards. The catalyst must differentiate between the enantiotopic faces of the alkene.
-
Rh(II) Catalysts: Davies' catalyst Rh₂(S-DOSP)₄ is highly effective for aryldiazoacetates, promoting high anti (trans) diastereoselectivity.
-
Cu(I) Catalysts: Copper complexes with SaBOX (Side-arm Bisoxazoline) ligands have recently shown superiority for nitro-diazoacetates, accessing amino-acid precursors.
Protocol: Rh(II)-Catalyzed Synthesis of 6-Aryl-Bicyclo[3.1.0]hexanes
Based on methodologies established by Davies et al. and adapted for cyclopentene substrates.
Reagents:
-
Cyclopentene (5.0 equiv, excess to minimize dimerization)
-
Methyl styryldiazoacetate (1.0 equiv)
-
Catalyst: Rh₂(S-DOSP)₄ (1.0 mol%)
-
Solvent: 2,2-Dimethylbutane (DMB) or Hexanes (non-coordinating solvents are critical)
Step-by-Step Workflow:
-
Catalyst Activation: In a flame-dried Schlenk flask under argon, dissolve Rh₂(S-DOSP)₄ (0.01 mmol) in anhydrous DMB (5 mL).
-
Substrate Addition: Add cyclopentene (5.0 mmol). Cool the mixture to -78°C.
-
Diazo Addition (Critical): Dissolve the diazo compound (1.0 mmol) in DMB (10 mL). Add this solution dropwise via a syringe pump over 2 hours. Why: Slow addition maintains a low concentration of the diazo species, preventing carbene dimerization (azine formation).
-
Reaction: Stir at -78°C for 3 hours, then allow to warm to room temperature slowly.
-
Quench & Purification: Concentrate in vacuo. Purify via flash chromatography on silica gel (Hexanes/EtOAc).
Validation:
-
Yield: Typically 70-85%.
-
Stereochemistry: >90% ee, >95:5 dr (anti-isomer).
-
Analysis: Determine ee% via Chiral HPLC (e.g., Chiralcel OD-H column).
Part 3: Intramolecular Cyclization (The "Tethered" Route)
When the target requires specific regiochemistry at the bridgehead carbons, the intramolecular approach is superior. This often involves a diazoketone tethered to an alkene.
The Doyle Catalyst Advantage
Doyle's chiral dirhodium carboxamidate catalysts (e.g., Rh₂(5S-MEPY)₄ ) are specifically tuned for this transformation. Unlike carboxylates, the carboxamidate ligands create a rigid chiral pocket that enforces high enantiocontrol during the ring closure.
Figure 2: Simplified catalytic cycle for Rh(II)-mediated carbenoid cyclopropanation.
Protocol: Synthesis of Bicyclo[3.1.0]hexan-2-one
Reagents:
-
Substrate: 1-diazo-5-hexen-2-one (Precursor)
-
Catalyst: Rh₂(5S-MEPY)₄ (0.5 mol%)
-
Solvent: Dichloromethane (DCM), reflux
Workflow:
-
Preparation: The diazo ketone is typically prepared from the corresponding acid chloride and diazomethane (Caution: Diazomethane is explosive; use proper glassware and blast shields).
-
Cyclization: A solution of the diazo ketone (1.0 mmol) in DCM (20 mL) is added dropwise to a refluxing solution of Rh₂(5S-MEPY)₄ (0.005 mmol) in DCM (10 mL) over 4-6 hours.
-
Observation: Nitrogen evolution is observed. The slow addition is crucial to favor intramolecular cyclization over intermolecular dimerization.
-
Workup: Evaporate solvent. The crude oil is often pure enough for subsequent steps or purified by distillation.
Authoritative Note: This method typically yields the bicyclo[3.1.0]hexan-2-one with >94% ee .
Part 4: Enzymatic Desymmetrization (Green Chemistry)
For targets requiring functionalization at the 2, 3, or 4 positions (such as the glutamate analog precursors), starting with a meso-diol or diester and desymmetrizing it with a lipase is the most scalable industrial route.
Mechanism: Enantiotopic Discrimination
Lipases (e.g., Porcine Pancreatic Lipase - PPL, or Candida antarctica Lipase B - CAL-B) selectively hydrolyze one ester group of a meso-diester based on the steric fit within the enzyme's active site.
Protocol: Desymmetrization of meso-Cyclopent-4-ene-1,3-diacetate
Key intermediate for LY354740 synthesis.
Reagents:
-
Substrate: cis-1,3-Diacetoxycyclopent-4-ene (meso)
-
Enzyme: Porcine Pancreatic Lipase (PPL) (Type II, crude)
-
Buffer: 0.1 M Phosphate buffer (pH 7.0)
-
Solvent: Acetone (co-solvent, 10% v/v)
Workflow:
-
Suspension: Suspend the meso-diacetate (10 g) in phosphate buffer (200 mL) containing 10% acetone to improve solubility.
-
Initiation: Add PPL (2.0 g). Stir vigorously at 25°C.
-
Monitoring: Monitor reaction progress by TLC or GC. The reaction typically stops at 50% conversion (theoretical maximum for resolution) or proceeds to mono-hydrolysis product (100% theoretical yield for desymmetrization). Note: In this specific meso-desymmetrization, we aim for the mono-acetate.
-
Termination: Filter off the enzyme (Celite pad).
-
Extraction: Extract the aqueous phase with Ethyl Acetate (3x).
-
Simmons-Smith Step: The resulting chiral mono-acetate is then subjected to Simmons-Smith conditions (Et₂Zn, CH₂I₂) to install the cyclopropane ring, utilizing the hydroxyl group as a directing group to ensure cis-fusion.
Result: Yields the mono-acetate with >98% ee .
Part 5: Comparative Analysis of Methodologies
| Feature | Intermolecular (Rh/Cu) | Intramolecular (Tethered) | Enzymatic Desymmetrization |
| Primary Scope | 6-Substituted analogs | Bicyclic ketones/lactones | Polysubstituted cores (Glutamate analogs) |
| Enantioselectivity | High (90-98% ee) | Very High (>94% ee) | Excellent (>98% ee) |
| Scalability | Moderate (Diazo handling) | Moderate (Dilution required) | High (Green, aqueous) |
| Key Limitation | Carbene dimerization | Synthesis of precursor | Limited substrate scope (requires meso) |
| Cost Driver | Catalyst (Rh/Ligands) | Catalyst & Precursor | Enzyme (Low cost) |
References
-
Monn, J. A., et al. (1997). "Design, synthesis, and pharmacological characterization of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740)." Journal of Medicinal Chemistry.
-
Doyle, M. P. (2003). "Stereoselective Cyclopropanation Reactions." Chemical Reviews.
-
Davies, H. M. L., & Beckwith, R. E. J. (2003). "Catalytic Enantioselective C-H Activation by Means of Metal Carbenoid-Induced C-H Insertion." Chemical Reviews.
-
Gotor, V., et al. (2002). "Enantioselective synthesis of bicyclo[3.1.0]hexane carbocyclic nucleosides via a lipase-catalyzed asymmetric acetylation." The Journal of Organic Chemistry.
-
Tang, Y., et al. (2014). "Copper(I)/SaBOX catalyzed highly diastereo- and enantio-selective cyclopropanation."[1][2] Science China Chemistry.
Sources
Application Note: Intramolecular Cyclopropanation of Olefinic Esters
Abstract & Strategic Significance
This guide details the protocol for the intramolecular cyclopropanation of olefinic esters (typically allylic or homoallylic diazoacetates) to form bicyclic
Unlike intermolecular variants, the intramolecular reaction benefits from entropic acceleration but faces a critical competition between cyclization (desired) and carbene dimerization (undesired). This protocol prioritizes the transition-metal-catalyzed decomposition of diazo compounds (Rh(II) and Cu(I)), offering a self-validating workflow to maximize regiocontrol and safety.
Mechanistic Principles
The reaction proceeds via a metal-stabilized carbene intermediate.[2][1][3] The catalytic cycle involves the electrophilic attack of the metal-carbene on the pendant olefin.
Catalytic Cycle (Rh/Cu)
The diazo precursor coordinates to the metal center, extruding nitrogen gas (
Figure 1: Catalytic cycle for the metal-catalyzed decomposition of diazo esters. The formation of the metal-carbene is the rate-determining step in most Rh(II) systems.
Strategic Planning: Catalyst & Solvent Selection
Success depends on matching the catalyst's electrophilicity to the substrate's electronic bias.
Table 1: Catalyst Decision Matrix
| Catalyst System | Active Species | Primary Application | Key Characteristic |
| Rhodium(II) Acetate | Standard Substrates | Robust. First-line choice for simple allylic diazoacetates. Low cost. | |
| Rhodium(II) Espinozate | Difficult/Slow Reactions | High Turnover. Chelating ligands prevent catalyst degradation. Ideal for low loadings (0.1 mol%). | |
| Rhodium(II) Prolinate | Enantioselective (C-H vs Cyclo) | Chiral. Favors cyclopropanation over C-H insertion in competitive systems. | |
| Cu(OTf) / Bis(oxazoline) | Copper(I)-Box | Enantioselective (Large Rings) | Tunable. Superior ee% for medium-sized rings (6+ membered lactones). |
Solvent Effects[4]
-
Dichloromethane (DCM): Standard solvent. Good solubility, easy removal.
-
Toluene/Hexane: Non-polar solvents often enhance enantioselectivity in Cu-catalyzed reactions by tightening the ion pair.
Detailed Protocol: Rhodium-Catalyzed Cyclization
Scope: Synthesis of 3-oxabicyclo[3.1.0]hexan-2-one from allyl diazoacetate. Safety Warning: Diazo compounds are potentially explosive. Perform all reactions behind a blast shield. Never distill neat diazo compounds.
Reagent Preparation
-
Substrate: Synthesize allyl diazoacetate via diazo transfer (e.g., using p-ABSA) to the corresponding allyl acetoacetate or by reaction of allyl chloroformate with diazomethane (if unavoidable, though diazo transfer is safer).
-
Catalyst Stock: Dissolve
(1 mol%) in anhydrous DCM.
Experimental Workflow
The critical parameter is the steady-state concentration of the diazo species. High concentrations favor intermolecular dimerization (formation of fumarates/maleates) over intramolecular cyclization.
Figure 2: Standard slow-addition protocol to minimize dimerization side-products.
Step-by-Step Procedure
-
System Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, a reflux condenser, and a rubber septum. Flush with Argon.
-
Catalyst Charge: Add
(1.0 mol% relative to substrate) and anhydrous DCM (volume to reach 0.05 M final concentration). -
Thermal Equilibration: Bring the solvent to a gentle reflux (40°C for DCM). Note: Reflux ensures rapid
extrusion and prevents accumulation of unreacted diazo. -
Slow Addition (CRITICAL):
-
Dissolve the allyl diazoacetate in anhydrous DCM (approx. 0.2 M).
-
Load into a gas-tight syringe.
-
Using a syringe pump, add the diazo solution to the refluxing catalyst mixture over 4–6 hours .
-
Why? This maintains a "starved" condition where the metal-carbene immediately finds the intramolecular alkene before it can encounter another diazo molecule.
-
-
Post-Reaction: Stir for an additional 30 minutes after addition is complete.
-
Quench & Analysis:
-
No aqueous quench is usually necessary for Rh-catalyzed reactions.
-
Self-Validation: Check IR for disappearance of the characteristic diazo peak (
) and appearance of the strained lactone carbonyl ( ).
-
-
Purification: Evaporate solvent under reduced pressure. Purify via silica gel flash chromatography (typically Hexanes/EtOAc gradients).
Alternative Protocol: Enantioselective Cu-Box
For substrates requiring high optical purity.
-
Ligand Complexation: In a glovebox or under Ar, mix
(5 mol%) and the Chiral Bis(oxazoline) Ligand (6 mol%) in dry DCM. Stir 1 hour to form the blue/green complex. -
Reduction: Add phenylhydrazine (trace) or activate with the first drops of diazo to reduce Cu(II) to the active Cu(I) species.
-
Temperature: Cool to 0°C or -78°C (lower temperatures generally improve ee% for Copper systems, unlike Rh which often requires heat for activation).
-
Addition: Proceed with slow addition as per the Rh protocol.
Troubleshooting & QC
| Observation | Root Cause | Corrective Action |
| Low Yield / Dimer Formation | Addition rate too fast. | Increase addition time (e.g., 4h |
| No Reaction (Diazo persists) | Catalyst poisoned or inactive. | Ensure anhydrous conditions. For Cu, ensure reduction to Cu(I).[4] For Rh, gently heat. |
| C-H Insertion Byproduct | Carbene too reactive/unselective. | Switch to a less electrophilic catalyst (e.g., |
| Low ee% (Cu-Box) | Ligand decomplexation or impure Cu salt. | Use |
References
-
Doyle, M. P., et al. (1996). Enantioselective Intramolecular Cyclopropanations of Allylic and Homoallylic Diazoacetates and Diazoacetamides Using Chiral Dirhodium(II) Carboxamide Catalysts. Journal of the American Chemical Society.[5] Link
-
Evans, D. A., et al. (1991). Bis(oxazoline)-copper complexes as chiral catalysts for the enantioselective cyclopropanation of olefins. Journal of the American Chemical Society.[5] Link
-
Davies, H. M. L., & Manning, J. R. (2008). Catalytic C-H Functionalization by Metal Carbenoid and Nitrenoid Insertion. Nature. Link
-
Maas, G. (2009). Ruthenium-Catalysed Carbenoid Cyclopropanation Reactions with Diazo Compounds. Chemical Society Reviews.[6] Link
-
Proctor, A. J., et al. (2019). Safety Assessment of Diazo Compounds. Organic Process Research & Development. Link
Sources
- 1. Cu(ii)-mediated direct intramolecular cyclopropanation of distal olefinic acetate: access to cyclopropane-fused γ-lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: A Scalable, Enantioselective Synthesis of a Key Bicyclo[3.1.0]hexane Intermediate for Lenacapavir
Abstract
Lenacapavir (Sunlenca) represents a breakthrough, first-in-class HIV capsid inhibitor with a novel mechanism of action, offering a long-acting treatment option for HIV-1 infection. The intricate molecular architecture of Lenacapavir is built upon several key fragments, with the chiral bicyclo[3.1.0]hexane core of Fragment C being of critical synthetic importance. This document provides a detailed guide to a scalable and enantioselective synthesis of (1R,5R)-2,2-dimethoxybicyclo[3.1.0]hexan-3-one, a pivotal intermediate that serves as a precursor to the (1R,5R)-bicyclo[3.1.0]hexane moiety within Lenacapavir. The described route commences with the inexpensive and readily available chiral building block, (R)-epichlorohydrin, and proceeds through a robust, multi-step sequence that has been successfully demonstrated on a large scale.[1][2][3]
Introduction: The Strategic Importance of the Bicyclo[3.1.0]hexane Scaffold
The bicyclo[3.1.0]hexane framework is a rigid, three-dimensional scaffold that imparts significant conformational constraint.[4] In medicinal chemistry, such rigid structures are invaluable for optimizing the presentation of pharmacophoric elements to their biological targets, which can lead to enhanced potency and selectivity.[4] In Lenacapavir, the specific (1R,5R) stereochemistry of the bicyclo[3.1.0]hexane unit is crucial for its potent anti-HIV activity.
The development of a cost-effective and scalable synthesis for this chiral intermediate is paramount for the large-scale production of Lenacapavir. Early synthetic approaches often involved racemic preparations followed by costly chiral separations.[5] The protocol detailed herein circumvents these issues by employing an asymmetric synthesis strategy, establishing the desired stereochemistry early and maintaining it throughout the sequence. This route focuses on the synthesis of (1R,5R)-2,2-dimethoxybicyclo[3.1.0]hexan-3-one, a direct precursor to "Fragment C" of Lenacapavir.[1][3]
Overall Synthetic Strategy
The synthetic pathway is a 6-step sequence starting from (R)-epichlorohydrin. A key feature of this process is the use of a 4-step "telescoped" process to produce the intermediate (1R,5S)-bicyclo[3.1.0]hexan-2-one without isolating the intermediates of each step, thereby improving process efficiency and throughput.[1][6] This ketone then undergoes further functionalization to yield the target dimethoxy acetal.
Figure 1: Overall workflow for the asymmetric synthesis.
Detailed Protocols and Mechanistic Insights
Part 1: Four-Step Telescoped Synthesis of (1R,5S)-Bicyclo[3.1.0]hexan-2-one (7)
This sequence is performed as a telescoped process, meaning the crude product of one step is directly used in the next without full purification.[1][6] This approach is highly efficient for large-scale manufacturing as it minimizes handling, solvent use, and product loss associated with isolation and purification steps.
Step 1 & 2: Synthesis of (R)-(+)-1,2-Epoxy-5-hexene (12)
-
Reaction: Ring-opening of (R)-epichlorohydrin with allylmagnesium chloride followed by in-situ ring closure with sodium hydroxide.
-
Causality: The Grignard reagent, allylmagnesium chloride, acts as a nucleophile, attacking one of the epoxide carbons of (R)-epichlorohydrin. The subsequent addition of a base (NaOH) facilitates an intramolecular Williamson ether synthesis, where the alkoxide displaces the chloride to form the new epoxide ring. This two-step, one-pot process avoids the use of a copper catalyst that was found to promote side reactions like the formation of 1,5-hexadiene.[5]
Figure 2: Formation of the epoxy-hexene intermediate.
Protocol:
-
A solution of allylmagnesium chloride is prepared or sourced.
-
To a cooled reactor, (R)-epichlorohydrin is added to a suitable solvent like methyl tert-butyl ether (MTBE).
-
The allylmagnesium chloride solution is added slowly, maintaining a low temperature.
-
The reaction is quenched with methanol and then acidified with aqueous HCl.
-
The organic layer is separated, washed, and then treated with aqueous NaOH to effect the ring closure.
-
The resulting MTBE solution containing crude (R)-(+)-1,2-epoxy-5-hexene is dried, for example, by azeotropic distillation, and used directly in the next step.[1][6]
Step 3: Intramolecular Cyclization to (1S,2R,5R)-Bicyclo[3.1.0]hexan-2-ol (13)
-
Reaction: Base-mediated intramolecular cyclization of the vinyl epoxide.
-
Causality: A strong, non-nucleophilic base, Lithium 2,2,6,6-tetramethylpiperidide (LiTMP), is used to deprotonate the allylic position of the hexene chain. The resulting carbanion then attacks the epoxide carbon intramolecularly, forming the five-membered ring and simultaneously creating the cyclopropane ring in a stereospecific manner. This is a variation of the Hodgson cyclopropanation.[5]
Protocol:
-
The MTBE solution of crude epoxide (12) from the previous step is cooled to approximately -10 °C.
-
2,2,6,6-Tetramethylpiperidine (TMP) is added.
-
n-Butyllithium (n-BuLi) is added slowly via a peristaltic pump, maintaining the internal temperature below -5.0 °C, to form LiTMP in situ.
-
The mixture is stirred for an additional hour at this temperature.
-
The reaction is quenched by the careful addition of aqueous HCl.
-
The organic layer containing the bicyclic alcohol (13) is separated and washed.[1]
Step 4: Oxidation to (1R,5S)-Bicyclo[3.1.0]hexan-2-one (7)
-
Reaction: Oxidation of the secondary alcohol to a ketone.
-
Causality: A TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy)-catalyzed oxidation using sodium hypochlorite (bleach) as the terminal oxidant provides a mild and efficient method to convert the alcohol to the ketone. This method avoids the use of heavy metals and is suitable for large-scale production.
Protocol:
-
The crude MTBE solution of the bicyclic alcohol (13) is used directly.
-
TEMPO and potassium bromide (KBr) are added as catalysts.
-
The solution is cooled, and an aqueous solution of sodium hypochlorite (NaClO) and sodium bicarbonate (NaHCO₃) is added slowly, maintaining the temperature below a set point.
-
After the reaction is complete, the layers are separated, and the organic layer is washed.
-
The resulting crude product, (1R,5S)-bicyclo[3.1.0]hexan-2-one (7), can be purified by distillation.[1][6]
| Telescoped Process Summary | |
| Starting Material | (R)-Epichlorohydrin |
| Final Product | (1R,5S)-Bicyclo[3.1.0]hexan-2-one (7) |
| Number of Steps | 4 (telescoped) |
| Overall Yield | 48-56%[3] |
| Key Reagents | AllylMgCl, NaOH, LiTMP, NaClO/TEMPO |
Part 2: Synthesis of (1R,5R)-2,2-Dimethoxybicyclo[3.1.0]hexan-3-one (8)
Step 5 & 6: I₂-Promoted Hydroxylation and Albright-Goldman Oxidation
-
Reaction: Conversion of the ketone (7) to the target α,α-dimethoxy ketone (8).
-
Causality: This two-step sequence first introduces a hydroxyl group at the α-position to the carbonyl, followed by oxidation and acetal formation.
-
I₂-Promoted Hydroxylation: The ketone is first converted to its enolate using a base like sodium methoxide. This enolate is then trapped with iodine. Subsequent reaction with methoxide leads to the formation of an α-hydroxy acetal intermediate.[1]
-
Albright-Goldman Oxidation: The intermediate α-hydroxy acetal is then oxidized to the α-keto acetal using a mild oxidation system like acetic anhydride (Ac₂O) in dimethyl sulfoxide (DMSO). This specific oxidation is well-suited for converting α-hydroxy carbonyl compounds to α-dicarbonyls.[1][2][3]
-
Figure 3: Conversion of the bicyclic ketone to the final intermediate.
Protocol:
-
To a solution of sodium methoxide in methanol at elevated temperature (e.g., 55 °C), the bicyclic ketone (7) is added after cooling the solution to 0-6 °C.
-
Iodine (I₂) is then added slowly, maintaining the low temperature.
-
The reaction mixture is stirred until the formation of the α-hydroxy intermediate is complete.
-
For the oxidation step, the solvent is switched, and DMSO and acetic anhydride are added.
-
The reaction is stirred until completion.
-
The final product, (1R,5R)-2,2-dimethoxybicyclo[3.1.0]hexan-3-one (8), is isolated and purified, typically by column chromatography.[1][6]
| Final Intermediate Synthesis Data | |
| Starting Material | (1R,5S)-Bicyclo[3.1.0]hexan-2-one (7) |
| Final Product | (1R,5R)-2,2-Dimethoxybicyclo[3.1.0]hexan-3-one (8) |
| Yield (2 steps) | 45-56%[3] |
| Overall Yield (from Epichlorohydrin) | 22-31%[1] |
| Chemical Purity (GCMS-TIC) | >95 A%[1] |
| Enantiomeric Purity (ee) | >99%[1] |
Conclusion
The synthetic route detailed in this application note provides a robust, scalable, and enantioselective method for producing (1R,5R)-2,2-dimethoxybicyclo[3.1.0]hexan-3-one, a critical intermediate for the manufacture of the anti-HIV drug Lenacapavir. By starting with an inexpensive chiral precursor and employing a highly efficient telescoped process, this synthesis is well-suited for industrial-scale production. The described protocols offer high yields and excellent stereochemical control, ensuring the production of the desired enantiomerically pure intermediate.[1][2]
References
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De Souza, A. N., Sakkani, N., Guthrie, D., et al. (2024). Development of a Scalable Synthetic Route to (1R,5R)-2,2-Dimethoxybicyclo[3.1.0]hexan-3-one: An Important Intermediate in the Synthesis of Lenacapavir. Organic Process Research & Development. [Link]
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Ohashi, M., Takeda, K., et al. (2009). Pd(II)/Pd(IV) catalytic enantioselective synthesis of bicyclo[3.1.0]hexanes via oxidative cyclization of enynes. PubMed. [Link]
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Alonso, I., et al. (2012). Catalytic asymmetric synthesis of diazabicyclo[3.1.0]hexanes by 1,3-dipolar cycloaddition of azomethine ylides with azirines. Universidad Autónoma de Madrid Repository. [Link]
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De Souza, A. N., Sakkani, N., Guthrie, D., et al. (2025). Development of a Scalable Synthetic Route to (1R,5R)-2,2-Dimethoxybicyclo[3.1.0]hexan-3-one: An Important Intermediate in the Synthesis of Lenacapavir. ACS Publications. [Link]
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Alonso, I., et al. (2012). Catalytic asymmetric synthesis of diazabicyclo[3.1.0]hexanes by 1,3-dipolar cycloaddition of azomethine ylides with azirines. Chemical Communications. [Link]
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De Souza, A. N., Sakkani, N., Guthrie, D., et al. (2024). Development of a scalable synthetic route to (1R,5R)-2,2-dimethoxybicyclo[3.1.0]hexan-3-one: an important intermediate in the synthesis of lenacapavir. ChemRxiv. [Link]
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De Souza, A. N., et al. (2024). Development of a scalable synthetic route to (1R,5R)-2,2-dimethoxybicyclo[3.1.0]hexan-3-one: an important intermediate in the synthesis of lenacapavir. ChemRxiv. [Link]
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Wicha, J., et al. (2010). Stereochemistry of terpene derivatives. Part 6: Chemoenzymatic synthesis of chiral bicyclo[3.1.0]hexane derivatives with olfactory properties. Tetrahedron: Asymmetry. [Link]
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Davies, H. M., et al. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters. [Link]
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Waser, J., et al. (2019). Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. Chemical Science. [Link]
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Medicines for All Institute. (2023). Summary of Process Development Work on Asymmetric Synthesis of the Frag C of Lenacapavir. Virginia Commonwealth University. [Link]
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Application Notes & Protocols: Catalytic Enantioselective Synthesis of Bicyclo[3.1.0]hexane Systems
Introduction
The bicyclo[3.1.0]hexane framework is a privileged structural motif found in a multitude of natural products, such as crispatene and laurinterol, and serves as a crucial building block in medicinal chemistry.[1] Its rigid, three-dimensional architecture allows for the precise spatial arrangement of functional groups, making it an invaluable scaffold for designing potent and selective therapeutic agents, including glutamate receptor modulators and opioid receptor antagonists.[1][2][3] The inherent ring strain of the cyclopropane ring also renders these systems as versatile intermediates for further synthetic transformations.[1]
The construction of this bicyclic system, particularly with control over its stereochemistry, presents a significant synthetic challenge. Catalytic enantioselective methods offer the most elegant and efficient solutions, enabling access to enantioenriched bicyclo[3.1.0]hexanes from readily available precursors. This guide provides an in-depth overview of the predominant catalytic strategies, focusing on the underlying principles, experimental considerations, and detailed protocols for researchers in organic synthesis and drug development.
Transition Metal-Catalyzed Intramolecular Cyclopropanation
The most established and versatile strategy for synthesizing bicyclo[3.1.0]hexane systems is the intramolecular cyclopropanation of unsaturated precursors, typically mediated by transition metal catalysts. This approach generally involves the in situ formation of a metal carbene intermediate, which then undergoes a cycloaddition with a tethered alkene.
Rhodium(II)-Catalyzed Cyclopropanation of Diazo Compounds
Dirhodium(II) carboxylate and carboxamidate complexes are exceptionally effective catalysts for the decomposition of diazo compounds to generate rhodium-bound carbenes.[4][5] These electrophilic carbenes are efficiently trapped intramolecularly by an alkene, leading to the formation of the bicyclo[3.1.0]hexane core. The choice of the chiral ligands on the dirhodium catalyst is paramount for achieving high levels of enantioselectivity.
Causality and Mechanistic Insight: The catalytic cycle begins with the reaction of the Rh(II) complex with the diazo compound, leading to the extrusion of dinitrogen gas and the formation of a key rhodium carbene intermediate.[4] The alkene tethered to the carbene precursor then approaches the carbene. The chiral ligands on the catalyst create a sterically defined pocket that dictates the trajectory of the alkene's approach, thereby controlling the facial selectivity and the stereochemistry of the newly formed cyclopropane ring.[5] The reaction is believed to proceed in a concerted, albeit asynchronous, manner.[5] For this reason, the stereochemistry of the starting alkene is retained in the product.
Caption: Generalized catalytic cycle for Rh(II)-catalyzed intramolecular cyclopropanation.
Protocol Considerations:
-
Catalyst Loading: Modern dirhodium catalysts can be highly efficient, with loadings as low as 0.005 mol% being effective, which is crucial for large-scale synthesis and cost reduction.[6][7]
-
Diazo Addition: Diazo compounds are energetic and potentially explosive. They are typically added slowly to the reaction mixture at low temperatures to maintain a low stationary concentration, minimizing hazardous accumulation and side reactions like carbene dimerization.[8]
-
Solvent: Non-coordinating solvents like dichloromethane (DCM) or dichloroethane (DCE) are preferred to avoid interference with the catalytic center.
Representative Protocol: Diastereoselective Synthesis of endo-Azabicyclo[3.1.0]hexane-6-carboxamides [8] This protocol describes the cyclopropanation of N-Boc-2,5-dihydro-1H-pyrrole using a secondary diazoacetamide, showcasing a convergent approach to valuable pharmaceutical scaffolds.
Materials:
-
Dirhodium(II) acetate [Rh₂(OAc)₄]
-
N-Boc-2,5-dihydro-1H-pyrrole
-
Secondary Diazoacetamide (e.g., N-benzyl-2-diazoacetamide)
-
Dichloromethane (DCM), anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add N-Boc-2,5-dihydro-1H-pyrrole (1.2 equivalents) and Rh₂(OAc)₄ (1 mol%).
-
Dissolve the components in anhydrous DCM to a concentration of approximately 0.1 M with respect to the dihydropyrrole.
-
In a separate flask, prepare a solution of the N-benzyl-2-diazoacetamide (1.0 equivalent) in anhydrous DCM.
-
Using a syringe pump, add the diazoacetamide solution to the catalyst-substrate mixture over a period of 3 hours at 25 °C. The slow addition is critical to prevent dimerization of the carbene.
-
Upon complete addition, stir the reaction for an additional 1-2 hours, monitoring for completion by TLC (disappearance of the diazo spot).
-
Once complete, concentrate the reaction mixture in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired endo-azabicyclo[3.1.0]hexane-6-carboxamide.
| Catalyst | Substrate | Yield (%) | dr (endo:exo) | ee (%) | Reference |
| Rh₂(OAc)₄ | N-Boc-dihydropyrrole | 85 | >20:1 | N/A | [8] |
| Rh₂(S-TCPTAD)₄ | Acrylate | 95 | >20:1 | 98 | [5] |
| [Rh(cod)₂]BF₄/(S)-Segphos | 1,6-Enyne | 94 | N/A | 99 | [9] |
Table 1: Performance of various rhodium catalysts in enantioselective bicyclo[3.1.0]hexane synthesis.
Palladium-Catalyzed Cyclizations
Palladium catalysis offers alternative pathways to bicyclo[3.1.0]hexanes, often proceeding through different mechanisms than carbene transfer. A notable strategy involves the oxidative cyclization of enyne derivatives.
Mechanistic Insight: Pd(II)/Pd(IV) Catalytic Cycle The enantioselective cyclization of enynes can be achieved using a chiral Pd(II) complex.[10] The proposed mechanism involves the coordination of the enyne to the Pd(II) center, followed by an intramolecular carbopalladation to form a palladacyclopentene intermediate. Oxidation of this intermediate with a hypervalent iodine reagent generates a Pd(IV) species. Subsequent reductive elimination from the Pd(IV) center forms the C-C bond that completes the cyclopropane ring, regenerating the active Pd(II) catalyst. The use of a chiral ligand, such as a spiro bis(isoxazoline) (SPRIX), is essential to induce asymmetry during the cyclization.[10]
Representative Reaction: An enyne substrate is treated with a catalytic amount of a chiral Pd(II) complex in the presence of an oxidant to yield a lactone bearing the bicyclo[3.1.0]hexane skeleton with high enantiomeric excess (up to 95% ee).[10]
Gold-Catalyzed Enyne Cyclizations
Cationic gold(I) complexes are powerful π-acids that effectively catalyze the cyclization of 1,6-enynes.[11] This method provides convenient access to densely functionalized bicyclo[3.1.0]hexanes.
Mechanistic Insight: The reaction is initiated by the coordination of the gold(I) catalyst to the alkyne moiety of the 1,6-enyne. This activation facilitates a nucleophilic attack by the tethered alkene, leading to a cyclopropyl gold carbene intermediate.[12] This reactive species can then undergo further transformations, such as Si-H bond insertion when a hydrosilane is present, to yield functionalized bicyclo[3.1.0]hexane silanes in an atom-economical fashion.[12] Enantioselectivity is achieved by employing chiral phosphoramidite or biphenyl-based phosphine ligands.[11][13]
Organocatalytic Approaches
Asymmetric organocatalysis provides a metal-free alternative for the construction of chiral bicyclo[3.1.0]hexanes. These methods often rely on cascade reactions that build complexity rapidly from simple acyclic precursors.
Principle: Transannular Alkylation via Enamine Catalysis A powerful organocatalytic strategy involves a diastereodivergent transannular alkylation.[14][15] This approach typically begins with a Michael/Michael cascade reaction between an enal and a suitable nucleophile (e.g., a 4-alkenyl sulfamidate imine) catalyzed by a chiral secondary amine (e.g., a diarylprolinol silyl ether). This first step, proceeding through iminium/enamine activation, assembles a substituted cyclohexane ring.[14] In a subsequent step, the same or a different amine catalyst activates a carbonyl group within the cyclohexane intermediate to form an enamine, which then participates in an intramolecular Sₙ2 reaction with an electrophilic center, forging the bicyclic core.[14][15]
Caption: Workflow for the diastereodivergent synthesis of bicyclo[3.1.0]hexanes.
Causality and Control: The stereochemical outcome of this sequence is controlled at multiple stages. The initial cascade reaction, governed by the chiral secondary amine catalyst, sets the absolute stereochemistry of the cyclohexane intermediate. The subsequent transannular cyclization can be directed to form different diastereomers by carefully choosing the reaction conditions and the amine catalyst for the second step.[14] This diastereodivergence is a key advantage, allowing access to a wider range of stereoisomers from common starting materials.
Radical-Mediated Cyclizations
Radical-based methods have emerged as a powerful tool for constructing challenging C-C bonds, including those in strained ring systems.
Principle: Copper-Catalyzed Intramolecular Radical Cyclopropanation A notable example is the intramolecular cyclopropanation of unactivated alkenes using the α-methylene group of aldehydes as the C1 source for the cyclopropane ring.[16] This reaction is cooperatively catalyzed by a Cu(I) salt and a secondary amine.
Mechanistic Insight: The proposed mechanism involves a stepwise radical process. The aldehyde and secondary amine form an enamine, which is oxidized by the Cu(I) catalyst to generate a radical cation. This species undergoes intramolecular cyclization onto the tethered alkene, ultimately leading to the bicyclo[3.1.0]hexane skeleton after a final ring-closing step.[16] This method is particularly significant as it allows for the construction of bicyclo[3.1.0]hexanes bearing two adjacent all-carbon quaternary stereocenters—a formidable synthetic challenge. An asymmetric variant has been successfully developed, providing excellent enantioselectivity.[16]
Summary and Outlook
The catalytic enantioselective synthesis of bicyclo[3.1.0]hexane systems is a mature yet continually evolving field. Rhodium-catalyzed intramolecular cyclopropanations of diazo compounds remain the benchmark for efficiency and predictability. However, powerful alternatives using palladium, gold, copper, and organocatalysts have significantly broadened the scope of accessible structures and provided solutions for synthesizing highly substituted and complex targets.
For the practicing chemist, the choice of method depends on several factors:
-
For well-established scaffolds: Rhodium(II) catalysis offers reliability and high efficiency, especially with recent advances in low-catalyst-loading protocols.[6]
-
For atom economy and novel functionalization: Gold-catalyzed enyne cyclizations provide direct access to functionalized products from simple starting materials.[12]
-
For metal-free synthesis and diastereodivergence: Organocatalytic transannular cyclizations offer unique control over stereochemistry and avoid transition metal contaminants.[14]
-
For highly congested stereocenters: Copper-catalyzed radical cyclizations have proven capable of constructing challenging vicinal all-carbon quaternary centers.[16]
Future developments will likely focus on expanding the substrate scope of these reactions, further reducing catalyst loadings, and discovering new catalytic cycles that offer novel and complementary pathways to this important bicyclic framework.
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Title: Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes Source: PMC - NCBI URL: [Link]
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Title: Diastereoselective Cyclopropanation with Secondary Diazoacetamides to Access endo-Azabicyclo[3.1.0]hexane-6-carboxamides Source: ACS Publications URL: [Link]
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Title: Enantioselective synthesis of bicyclo[3.1.0]hexane carbocyclic nucleosides via a lipase-catalyzed asymmetric acetylation. Characterization of an unusual acetal byproduct Source: PubMed URL: [Link]
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Title: Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings Source: ACS Publications URL: [Link]
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Title: Gold‐catalyzed synthesis of 2‐substituted‐bicyclo[3.1.0]‐hexanes from 1,5‐enynes Source: ResearchGate URL: [Link]
-
Title: Stereoselective Synthesis of Either Exo- or Endo-3‑Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings Source: Semantic Scholar URL: [Link]
-
Title: Enantioselective Synthesis of Indole-Fused Bicyclo[3.2.1]octanes via Palladium(II)-Catalyzed Cascade Reaction Source: ACS Publications URL: [Link]
-
Title: Gold(I)-catalyzed enantioselective cycloaddition reactions Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships Source: PMC - NCBI URL: [Link]
-
Title: Gold-Catalyzed Cyclization/Hydroboration of 1,6-Enynes: Synthesis of Bicyclo[3.1.0]hexane Boranes Source: ACS Publications - Figshare URL: [Link]
Sources
- 1. Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
- 3. rel-(1R,3s,5S)-bicyclo[3.1.0]hexan-3-amine | Benchchem [benchchem.com]
- 4. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 5. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enantioselective Synthesis of Bicyclo Compounds Catalyzed by Rhodium and Benzoic Acid | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. Pd(II)/Pd(IV) catalytic enantioselective synthesis of bicyclo[3.1.0]hexanes via oxidative cyclization of enynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Atom-economical synthesis of bicyclo[3.1.0]hexane silanes by gold-catalyzed Si–H bond insertion reaction of 1,6-enynes with hydrosilanes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. BJOC - Gold(I)-catalyzed enantioselective cycloaddition reactions [beilstein-journals.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. acs.figshare.com [acs.figshare.com]
- 16. d-nb.info [d-nb.info]
Technical Support Center: Diastereoselectivity in Bicyclo[3.1.0]hexane Synthesis
Welcome to the technical support center for the synthesis of bicyclo[3.1.0]hexane systems. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the diastereoselectivity of their reactions. The bicyclo[3.1.0]hexane motif is a crucial scaffold in numerous natural products and pharmaceuticals, and achieving precise stereochemical control is often the most significant challenge in its synthesis.[1][2][3][4][5][6] This guide provides in-depth, field-proven insights to help you navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing diastereoselectivity in bicyclo[3.1.0]hexane synthesis?
The diastereoselectivity in the formation of the bicyclo[3.1.0]hexane core is governed by a combination of steric and electronic factors. The most critical considerations are:
-
Directing Groups: The presence and proximity of a functional group on the cyclopentene precursor can pre-associate with the cyclopropanating reagent, directing it to one face of the double bond. Hydroxyl and amide groups are particularly effective directing groups, often leading to high levels of diastereoselectivity.[7][8][9]
-
Substrate Stereochemistry: The existing stereocenters on the cyclopentene ring will influence the approach of the incoming reagent. Steric hindrance can block one face of the alkene, favoring the formation of one diastereomer. The geometry (E/Z) of substituents on the alkene also plays a crucial role in the stereochemical outcome.[7][8]
-
Choice of Cyclopropanation Reagent and Catalyst: Different cyclopropanation methods (e.g., Simmons-Smith, diazo-mediated, radical cyclization) and the choice of catalyst (e.g., rhodium, copper, cobalt) have a profound impact on diastereoselectivity.[10][11][12] Chiral ligands on the metal catalyst can induce high levels of both diastereoselectivity and enantioselectivity.[3][13]
-
Reaction Conditions: Temperature, solvent, and the rate of addition of reagents can significantly affect the diastereomeric ratio (d.r.). Lower temperatures often favor the kinetically controlled product, leading to higher selectivity.[10][14]
Q2: How do I choose the right synthetic strategy for a desired diastereomer?
The choice of strategy depends on the target molecule and the available starting materials. Here's a general guide:
-
For syn-diastereoselectivity relative to a hydroxyl group: The Simmons-Smith cyclopropanation is an excellent choice. The zinc carbenoid coordinates with the hydroxyl group, directing the cyclopropanation to the same face of the alkene.[9][15]
-
For catalyst-controlled diastereoselectivity: Dirhodium(II) tetracarboxylate-catalyzed reactions of diazo compounds are highly versatile. The choice of the rhodium catalyst and its ligands can be tuned to favor either the endo or exo diastereomer.[10]
-
For constructing highly substituted or sterically hindered systems: Radical cyclizations or (3+2) annulation strategies can be effective. These methods can provide access to complex bicyclo[3.1.0]hexane cores that are challenging to synthesize via traditional carbene-based methods.[1][3][12][16]
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of bicyclo[3.1.0]hexanes and provides step-by-step guidance for resolution.
Issue 1: Low Diastereoselectivity (Poor d.r.)
You are obtaining a mixture of diastereomers with a low ratio (e.g., 1:1 to 3:1).
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for low diastereoselectivity.
Detailed Steps:
-
Assess the Role of Directing Groups:
-
If a directing group (e.g., -OH, -NHR) is present: Ensure it is positioned to effectively influence the stereochemical outcome. For Simmons-Smith reactions, the hydroxyl group should be allylic to the double bond for optimal direction.[9]
-
If no directing group is present: Consider introducing one. A temporary tether or a protecting group that can coordinate with the cyclopropanating reagent can dramatically improve diastereoselectivity.
-
-
Optimize Reaction Conditions:
-
Temperature: Lowering the reaction temperature often enhances selectivity by favoring the transition state with the lowest activation energy.[10][14] Run a temperature screen from room temperature down to -78 °C.
-
Solvent: The polarity of the solvent can influence the transition state and thus the diastereoselectivity. Screen a range of solvents with varying polarities (e.g., dichloromethane, toluene, diethyl ether).[14]
-
Rate of Addition: Slow addition of the limiting reagent can sometimes improve selectivity by maintaining a low concentration and preventing side reactions.
-
-
Evaluate and Change the Cyclopropanating Reagent/Catalyst:
-
If using a Simmons-Smith protocol, consider different sources of the zinc carbenoid (e.g., Et₂Zn/CH₂I₂, Zn-Cu couple/CH₂I₂). The nature of the carbenoid can impact selectivity.[15]
-
If using a diazo compound, screen different metal catalysts (e.g., Rh₂(OAc)₄, Rh₂(esp)₂, Cu(acac)₂). Chiral catalysts can offer superior control.[10][11]
-
-
Modify the Substrate:
-
Increasing the steric bulk of a substituent on the cyclopentene ring can further bias the facial selectivity of the cyclopropanation.
-
Protecting groups on existing functionalities can alter the steric and electronic environment, influencing the diastereomeric outcome.
-
Data Summary: Effect of Catalyst on Diastereoselectivity
| Catalyst | Substrate | Diastereomeric Ratio (endo:exo) | Reference |
| Rh₂(OAc)₄ | N-Boc-2,5-dihydro-1H-pyrrole + secondary diazoacetamide | 2.7:1 | [10] |
| Rh₂(esp)₂ | N-Boc-2,5-dihydro-1H-pyrrole + secondary diazoacetamide | 0.9:1 | [10] |
| Chiral Dirhodium Catalyst | N-Boc-2,5-dihydro-1H-pyrrole + secondary diazoacetamide | >20:1 | [10] |
Issue 2: Formation of the Wrong Diastereomer
The major product of your reaction is the undesired diastereomer.
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for formation of the wrong diastereomer.
Detailed Steps:
-
Re-evaluate the Reaction Mechanism:
-
Carefully consider the transition state of your reaction. For example, in a Simmons-Smith reaction, the zinc-alkoxide complex directs the cyclopropanation. If you are getting the anti-diastereomer, it's possible that another, more sterically demanding group is dominating the facial selectivity.
-
For catalyst-controlled reactions, the ligand sphere of the metal dictates the stereochemical outcome. A different chiral ligand can often invert the selectivity.
-
-
Change the Synthetic Strategy:
-
If a directing group is leading to the wrong diastereomer, consider removing it or using a strategy that is not dependent on that group.
-
Switch to a different class of cyclopropanation reaction. For instance, if a Simmons-Smith reaction gives the undesired isomer, a rhodium-catalyzed cyclopropanation with a suitably chosen chiral ligand might provide the desired one.
-
-
Consider Post-Synthetic Epimerization:
-
In some cases, the initially formed kinetic product can be epimerized to the more stable thermodynamic product. This is particularly relevant if the cyclopropane ring has an adjacent stereocenter with an acidic proton. Treatment with a base can sometimes achieve the desired diastereomer.[10]
-
Experimental Protocol: Base-Mediated Epimerization of an endo-Azabicyclo[3.1.0]hexane-6-carboxamide
This protocol is adapted from a procedure to access the exo-diastereomer from the endo-isomer.[10]
-
Dissolve the endo-azabicyclo[3.1.0]hexane-6-carboxamide (1.0 eq) in a suitable solvent such as methanol.
-
Add a catalytic amount of a base (e.g., sodium methoxide, 0.1 eq).
-
Stir the reaction mixture at room temperature and monitor the epimerization by TLC or ¹H NMR.
-
Once equilibrium is reached or the desired ratio is obtained, quench the reaction with a mild acid (e.g., saturated aqueous ammonium chloride).
-
Extract the product with an organic solvent, dry, and purify by column chromatography.
References
-
Waser, J., et al. (2019). Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. Chemical Science. [Link]
-
Houk, K. N., & Cheong, P. H.-Y. (2011). Density Functional Theory Study of the Mechanism and Origins of Stereoselectivity in the Asymmetric Simmons–Smith Cyclopropanation with Charette Chiral Dioxaborolane Ligand. Journal of the American Chemical Society. [Link]
- Crimmins, M. T., & DeBaillie, A. C. (2006). A Diastereodivergent Approach to Highly Substituted Bicyclo[3.1.0]hexanes. Organic Letters.
-
Waser, J., et al. (2019). Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. Chemical Science. [Link]
-
Zhang, X., et al. (2018). Radical asymmetric intramolecular α-cyclopropanation of aldehydes towards bicyclo[3.1.0]hexanes containing vicinal all-carbon quaternary stereocenters. Nature Communications. [Link]
-
Davies, H. M. L., & Denton, J. R. (2010). Diastereoselective Cyclopropanation with Secondary Diazoacetamides to Access endo-Azabicyclo[3.1.0]hexane-6-carboxamides. Organic Letters. [Link]
-
Gagné, M. R., & Trzoss, L. (2013). Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives. Organic Letters. [Link]
- Marquez, V. E., et al. (2005). Enantioselective syntheses of bicyclo[3.1.
-
Zhang, X. P., & Chen, Y. (2003). Diastereoselective and Enantioselective Cyclopropanation of Alkenes Catalyzed by Cobalt Porphyrins. The Journal of Organic Chemistry. [Link]
-
Zhang, X., et al. (2018). Radical asymmetric intramolecular α-cyclopropanation of aldehydes towards bicyclo[3.1.0]hexanes containing vicinal all-carbon quaternary stereocenters. Nature Communications. [Link]
- Waser, J., et al. (2019). Diastereoselective Cyclopropanation through Michael Addition‐Initiated Ring Closure between α,α‐Dibromoketones and α,β‐Unsaturated Fischer Carbene Complexes.
- Lambert, T. H., & Mo, F. (2018). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Journal of the American Chemical Society.
-
Gagné, M. R., & Trzoss, L. (2013). Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives. Organic Letters. [Link]
-
Waser, J., et al. (2019). Synthesis of bicyclo[3.1.0]hexanes. (A) Synthetic strategies towards... ResearchGate. [Link]
-
Wikipedia. (n.d.). Cyclopropanation. Wikipedia. [Link]
-
Marquez, V. E., et al. (2004). New Synthetic Approach to the Bicyclo[3.1.0]hexane Ring System from (+)-(1R,4R)-4-(Benzyloxymethyl)-4-(hydroxymethyl)cyclopent-2-enol. Organic Letters. [Link]
-
Crimmins, M. T., & DeBaillie, A. C. (2008). Synthesis of bicyclo[3.1.0]hexane derivatives as conformationally restricted analogues of beta-arabinofuranosyl and alpha-galactofuranosyl rings. Organic Letters. [Link]
-
Fasan, R. (2022). Highly stereoselective and enantiodivergent synthesis of cyclopropylphosphonates with engineered carbene transferases. RSC Chemical Biology. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Wipf, P., & Venkatraman, S. (1996). Diastereoselectivity in the hydroxyl-directed cyclopropanation of vinylorganometallic compounds. The Journal of Organic Chemistry. [Link]
- Charette, A. B., & Beauchemin, A. (2001).
- Kumar, A., & Kumar, V. (2015). Diastereoselective cyclopropanation by using Camphorpyrazolidinone derived α,β-Unsaturated Amides and Ylide. Tetrahedron: Asymmetry.
-
Mlostoń, G., & Heimgartner, H. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry. [Link]
- Mjiberg, P. J., & Almlöf, J. (1977). A conformational study of bicyclo[3.1.0] hexane and of the 3-bicyclo[3.1.
- Charette, A. B., & Jolicoeur, E. (2007). Highly Enantio- and Diastereoselective One-Pot Methods for the Synthesis of Halocyclopropyl Alcohols. Journal of the American Chemical Society.
-
Carreira, E. M., & Kaib, P. S. J. (2016). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Journal of the American Chemical Society. [Link]
-
Verma, A. K., et al. (2020). Photocatalytic oxidative cyclopropanation of aza-1,6-enynes: construction of 3-aza-bicyclo[3.1.0]hexane derivatives. Chemical Communications. [Link]
- Zhang, X. P. (2021). Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures.
-
Waser, J., et al. (2019). Synthesis of Bicyclo[3.1.0]hexanes by (3+2) Annulation of Cyclopropenes with Aminocyclopropanes. ResearchGate. [Link]
- BenchChem. (2025). Overcoming diastereoselectivity issues in 2-Azaspiro[4.4]nonane synthesis. BenchChem.
-
Müller, C. E., & Jacobson, K. A. (2021). Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. Molecules. [Link]
-
Schlegel, A. M. (2012). Synthesis of chemical libraries based on a Bicyclo 3.1.0 hexane scaffold and studies on the synthesis of Bicyclo 3.1.0 hexane-based S-Adenosylhomocysteine and Pentostatin analogues (Doctoral Thesis). ETH Zurich. [Link]
Sources
- 1. Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Radical asymmetric intramolecular α-cyclopropanation of aldehydes towards bicyclo[3.1.0]hexanes containing vicinal all-carbon quaternary stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Synthetic Approach to the Bicyclo[3.1.0]hexane Ring System from (+)-(1R,4R)-4-(Benzyloxymethyl)-4-(hydroxymethyl)cyclopent-2-enol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Collection | ETH Library [research-collection.ethz.ch]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. acs.figshare.com [acs.figshare.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 16. Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Chiral Resolution of Bicyclo[3.1.0]hexane Carboxylic Acids
Status: Operational Operator: Senior Application Scientist (Chiral Technologies Division) Ticket Context: Optimization of enantiopurity for rigid bicyclic scaffolds (e.g., precursors to LY354740).
Introduction: The "Rigid Scaffold" Challenge
Welcome to the technical support hub. You are likely here because bicyclo[3.1.0]hexane carboxylic acids are deceptively difficult to resolve. Unlike flexible alkyl chains, the [3.1.0] fused system creates significant steric rigidity. This rigidity often leads to:
-
Poor Salt Crystallinity: The "greasy" cycloalkane fused ring fights against the ionic lattice formation required for classical resolution.
-
Subtle Chiral Recognition: The compact nature of the molecule means the spatial difference between enantiomers is small, requiring highly specific chiral selectors.
Below are three specialized troubleshooting modules designed to address your specific experimental bottlenecks.
Module 1: Classical Chemical Resolution (Diastereomeric Salts)
Primary Application: Multi-gram to Kilogram scale manufacturing. Standard Agent: (S)-(-)-1-Phenylethylamine (PEA).
Troubleshooting Guide: "My Salt Won't Crystallize"
User Issue: “I mixed my racemic acid with (S)-PEA in ethanol, but I only get a thick oil or no precipitate.”
Root Cause Analysis: Bicyclo[3.1.0] systems are lipophilic. Using pure protic solvents (Ethanol/Methanol) often solvates the salt too well. Conversely, pure non-polar solvents (Hexane) cause immediate "oiling out" (liquid-liquid phase separation) rather than crystallization.
The Fix: The "Polartiy Goldilocks" Protocol You must disrupt the solvation shell of the hydrophobic bicyclic ring while maintaining ionic solubility.
Step-by-Step Optimization:
-
Switch Solvent System: Move to a 2-Butanone (MEK) / Water or Ethyl Acetate / Ethanol system.
-
Why? MEK provides enough polarity to dissolve the free acid but is poor at solvating the ionic salt lattice, forcing precipitation.
-
-
Stoichiometry Adjustment: Do NOT use 1.0 equivalent of amine initially. Start with 0.55 equivalents .
-
Seed at the Cloud Point: Heat the mixture until clear. Cool slowly. At the first sign of turbidity, add seed crystals of the pure salt (if available) or scratch the glass.
Visual Logic: Crystallization Decision Tree
Caption: Workflow for troubleshooting diastereomeric salt crystallization failures.
Module 2: Biocatalytic Resolution (Green Chemistry)
Primary Application: High enantiopurity requirements (>99% ee) where chemical resolution stalls.[4] Key Enzymes: Candida antarctica Lipase B (CALB), Pig Liver Esterase (PLE).
FAQ: "Why does my enzymatic hydrolysis stop at 40% conversion?"
User Issue: “I am hydrolyzing the ethyl ester of bicyclo[3.1.0]hexane-2-carboxylic acid using CALB. The reaction starts fast but stalls before reaching 50%.”
Technical Explanation: This is likely Product Inhibition caused by pH drop. As the ester hydrolyzes, it releases the free carboxylic acid.
-
Acidification: The local pH drops, denaturing the enzyme or shifting it outside its active window.
-
Equilibrium Shift: In organic co-solvents, the accumulation of acid (product) pushes the equilibrium back toward the ester.
The Fix: The "pH-Stat" Protocol
-
Buffer Strength: If using a simple buffer, increase concentration to 0.1M Phosphate (pH 7.0) .
-
Active Titration: For scale-up (>1g), use an autotitrator to continuously add 1M NaOH, maintaining pH 7.0.
-
The "Irreversible" Trick: If running transesterification (Acid -> Ester) instead of hydrolysis, use Vinyl Acetate as the acyl donor. The byproduct is vinyl alcohol, which tautomerizes to acetaldehyde (gas), driving the reaction forward irreversibly.
Data: Enzyme Screening Matrix
| Enzyme | Substrate Preference | Solvent Tolerance | Typical Conditions |
| CALB (Novozym 435) | High steric bulk esters | Excellent (Toluene/THF) | 30-40°C, pH 7.0 or Organic |
| PLE (Pig Liver Esterase) | Cyclic/Rigid esters | Moderate (Buffer/DMSO) | 25°C, pH 7-8 (Strict control) |
| Lipase PS (Amano) | Secondary alcohols/esters | Good (MTBE/Diisopropyl ether) | 30°C, Low water activity |
Module 3: Chromatographic Purification (HPLC/SFC)
Primary Application: Analytical QC and Preparative purification of final compounds. Core Challenge: Separation of the free acid without peak tailing.
Troubleshooting Guide: "Severe Peak Tailing on Chiral Columns"
User Issue: “I’m using a Chiralpak AD-H column. I see separation, but the peaks tail badly, ruining the resolution (Rs).”
Root Cause Analysis: Carboxylic acids interact strongly with the residual silanol groups on the silica support of the column. This non-specific binding causes the "tail."
The Fix: Mobile Phase Additives You must suppress the ionization of the carboxylic acid to ensure it interacts only with the chiral selector, not the silica.
Protocol:
-
Standard NPLC: Hexane / Isopropanol (90:10) + 0.1% Trifluoroacetic Acid (TFA) .
-
Note: The TFA keeps the acid protonated (neutral), reducing silanol interaction.
-
-
Immobilized Columns (e.g., Chiralpak IC): These allow more aggressive solvents.
-
Try: Dichloromethane / Methanol (95:5) + 0.1% TFA . The chlorinated solvent often improves solubility for rigid bicyclic systems.
-
-
SFC (Supercritical Fluid):
-
CO2 / Methanol + 0.2% Isopropylamine (IPA) .
-
Warning: If resolving the free acid, use an acidic additive. If resolving the amino-acid (like LY354740), use a basic additive (DEA/IPA) to suppress the amine tailing.
-
Visual Logic: Kinetic Resolution Pathway
Caption: Kinetic resolution workflow separating hydrolyzed acid from unreacted ester.
References
-
Bakonyi, B., et al. (2013).[5] "Synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid." Journal of Organic Chemistry. Link
- Relevance: Validates diastereomeric salt formation and chiral stationary phase separ
-
Tocris Bioscience. "LY 354740: Product Information and Biological Activity." Link
- Relevance: Provides structural context for the target pharmacophore (Group II mGlu agonist).
-
YMC Co., Ltd. "Efficient method development for chiral separation by using CHIRAL ART columns." Link
- Relevance: Authoritative guide on mobile phase optimization (additives) for polysaccharide columns.
-
de Almeida, et al. (2021). "Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols." Journal of the Brazilian Chemical Society. Link
- Relevance: Demonstrates CALB optimization (solvent/temper
-
Kamimura, D., et al. (2021).[6] "Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs."[6] Beilstein Journal of Organic Chemistry. Link
- Relevance: Validates the "Menthol Ester" chemical resolution pathway for glutam
Sources
- 1. ymc.co.jp [ymc.co.jp]
- 2. (PDF) Enantioselective syntheses of bicyclo[3.1.0]hexane carboxylic acid derivatives by intramolecular cyclopropanation [academia.edu]
- 3. WO2016103274A1 - "a novel process for chiral resolution of highly pure (6r)-6-(dimethylamino)-4,4-diphenyl-3-heptanone from racemic methadone hydrochloride" - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Exo/Endo Selectivity in Enoate Cyclopropanation
Current Status: Operational Ticket ID: CYCLO-SEL-001 Assigned Specialist: Senior Application Scientist (Catalysis Division)
Executive Summary: The "Acceptor-Acceptor" Challenge
Welcome to the technical support hub for cyclopropanation. You are likely here because you are attempting to cyclopropanate an enoate (electron-deficient alkene) with a diazo ester (electron-deficient carbene precursor).
The Core Problem: This is an "Acceptor-Acceptor" reaction. Electrophilic metal carbenes (Rh, Cu) struggle to attack electron-deficient enoates, leading to:
-
Low Reactivity: The diazo compound dimerizes (formation of fumarates/maleates) rather than reacting with the alkene.
-
Poor Selectivity: If reaction occurs, the lack of strong electronic orbital overlap leads to poor diastereoselectivity (low dr), often yielding 50:50 mixtures of exo (trans) and endo (cis) isomers.
The Solution: You must abandon standard Rh₂(OAc)₄ protocols. Control is achieved by switching to Metalloradical Catalysis (Co) or Sterically Bulky Donor-Acceptor Systems (Rh) .
Mechanistic Diagnostic: Selecting Your Catalyst[1]
Before troubleshooting, verify you are using the correct catalytic cycle for your desired isomer.
Caption: Decision matrix for catalyst selection based on electronic properties and desired stereochemistry.
Troubleshooting Guide (Q&A)
Scenario A: "I am getting a 1:1 mixture of Exo/Endo isomers."
Diagnosis: Your catalyst lacks the "chiral pocket" depth required to differentiate the transition states. Technical Explanation: In standard Rh₂(OAc)₄ catalysis, the carbene is exposed. The approach of the enoate is governed only by weak steric interactions. Corrective Action:
-
Switch to Co(II)-Porphyrins: Use [Co(TPP)] or [Co(P1)] (Zhang's catalyst). These operate via a stepwise radical mechanism. The intermediate radical can rotate to the thermodynamically favored trans (exo) position before ring closure.
-
Use Bulky Rhodium Ligands: If you must use Rh, switch to Rh₂(S-DOSP)₄ or Rh₂(esp)₂ . The arylsulfonyl groups create a "wall" that forces the ester group of the enoate away from the catalyst surface (Exo-selective).
Scenario B: "My yield is <20%, and I see mostly diethyl fumarate/maleate."
Diagnosis: Carbene dimerization. The diazo compound is reacting with itself because the enoate is too electron-poor to compete. Corrective Action:
-
Implement Syringe Pump Addition: Do not dump the diazo compound. Add it as a dilute solution (in DCM or Toluene) over 4–6 hours. This keeps the instantaneous concentration of carbene low, statistically favoring reaction with the alkene solvent.
-
Increase Enoate Equivalents: Use the enoate as the solvent or in 5–10 fold excess if possible.
-
Temperature Adjustment: Lower the temperature (0°C or -78°C). While this slows the rate, dimerization often has a higher activation energy than cyclopropanation in catalyzed systems; cooling can improve the ratio of productive reaction vs. dimerization.
Scenario C: "I specifically need the ENDO (cis) isomer."
Diagnosis: You are fighting thermodynamics. Endo is sterically crowded. Corrective Action:
-
Katsuki's Ru-Salen: Use Ru(CO)(salen) complexes. These are designed to exhibit specific electronic effects that can favor cis cyclopropanation via an end-on approach.
-
Directing Groups: If you can modify your substrate, convert the ester to an allylic alcohol. Use Et₂Zn / CH₂I₂ (Simmons-Smith). The zinc coordinates to the oxygen, delivering the methylene to the same face (syn/cis relative to the alcohol).
Comparative Data: Catalyst Performance on Enoates
The following table summarizes expected outcomes for the reaction of Methyl Cinnamate (Enoate) with Ethyl Diazoacetate .
| Catalyst System | Mechanism | Major Isomer | Typical dr (Exo:Endo) | Notes |
| Rh₂(OAc)₄ | Concerted | Exo | 60:40 | Not Recommended. Poor selectivity/yield. |
| Rh₂(S-DOSP)₄ | Concerted | Exo | >90:10 | Requires Donor-Acceptor diazo for best results. |
| Cu(OTf)₂ + BOX | Concerted | Exo | 80:20 | Highly ligand dependent. |
| [Co(TPP)] | Radical | Exo | >95:5 | Gold Standard for electron-deficient alkenes. |
| Ru(salen)(CO) | Concerted | Endo | 10:90 | Specific "Katsuki" ligands required. |
Standard Operating Protocol (SOP): High-Selectivity Co(II) Catalysis
Objective: Synthesis of trans-cyclopropane carboxylate from an enoate using Metalloradical Catalysis (MRC).
Reagents:
-
Catalyst: [Co(TPP)] (Tetraphenylporphyrin cobalt(II)) - 1 mol%
-
Substrate: Methyl cinnamate (1.0 equiv)
-
Reagent: Ethyl diazoacetate (EDA) (1.2 equiv)
-
Solvent: Toluene (Anhydrous)
Workflow:
-
Inert Setup: Flame-dry a Schlenk flask. Cool to RT under N₂ flow.
-
Catalyst Loading: Add [Co(TPP)] (0.01 equiv) and Methyl cinnamate (1.0 equiv) to the flask. Dissolve in Toluene (0.5 M relative to alkene).
-
Note: Co(II) porphyrins are paramagnetic; NMR monitoring of the active catalyst is difficult.
-
-
Activation: Add a co-catalyst if required (often DMAP, 0.05 equiv) to stabilize the Co-carbene intermediate, though often not strictly necessary for TPP.
-
Controlled Addition: Dissolve EDA (1.2 equiv) in Toluene. Load into a gas-tight syringe.
-
Reaction: Place the flask in an oil bath at 40–60°C (Radical mechanisms often require slight heat, unlike Rh systems).
-
Syringe Pump: Add EDA solution slowly over 4 hours .
-
Critical Control Point: Fast addition leads to EDA dimerization.
-
-
Quench: Remove solvent in vacuo. No aqueous workup is usually needed for the crude check.
-
Analysis: Check ¹H NMR of crude. Look for the cyclopropane protons (typically 1.0–2.5 ppm).
-
Exo (trans):
. -
Endo (cis):
.
-
Advanced Mechanism Visualization
Understanding the "Open-Shell" Radical pathway explains why Co(II) is superior for enoates.
Caption: The stepwise radical mechanism of Co(II) catalysis allows bond rotation, favoring the thermodynamic (exo) product.
References
-
Davies, H. M. L., & Beckwith, R. E. J. (2003). "Catalytic Enantioselective C–H Activation by Means of Metal Carbenoid-Induced C–H Insertion." Chemical Reviews, 103(8), 2861–2904. Link
- Doyle, M. P., McKervey, M. A., & Ye, T. (1998). Modern Catalytic Methods for Organic Synthesis with Diazo Compounds. Wiley-Interscience.
-
Chen, Y., Fields, K. B., & Zhang, X. P. (2004). "Bromoporphyrins as Versatile Synthons for Modular Construction of Chiral Porphyrins: Cobalt-Catalyzed Highly Enantioselective and Diastereoselective Cyclopropanation." Journal of the American Chemical Society, 126(45), 14718–14719. Link
-
Evans, D. A., Woerpel, K. A., Hinman, M. M., & Faul, M. M. (1991). "Bis(oxazolines) as Chiral Ligands in Metal-Catalyzed Asymmetric Reactions. Catalytic, Asymmetric Cyclopropanation of Olefins." Journal of the American Chemical Society, 113(2), 726–728. Link
-
Katsuki, T. (2004). "Unique Asymmetric Catalysis of cis-β-Metal–Salen Complexes." Advanced Synthesis & Catalysis, 344(2), 131–147. Link
Technical Support Center: Recrystallization of (1R,5R)-Bicyclo[3.1.0]hexane-1-carboxylic acid
Welcome to the Technical Support Center for the purification of (1R,5R)-Bicyclo[3.1.0]hexane-1-carboxylic acid via recrystallization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the crystallization of this chiral molecule.
Understanding the Recrystallization of a Bicyclic Carboxylic Acid
(1R,5R)-Bicyclo[3.1.0]hexane-1-carboxylic acid possesses a unique rigid, bicyclic structure and a polar carboxylic acid functional group. This combination of a nonpolar hydrocarbon framework and a polar, hydrogen-bonding capable group dictates its solubility and crystallization behavior. Successful recrystallization hinges on selecting a solvent or solvent system that effectively differentiates the solubility of the desired compound from that of any impurities at different temperatures.[1][2]
The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures, allowing for high recovery of pure crystals upon cooling.[2][3]
Troubleshooting Guide: Common Recrystallization Issues and Solutions
This section addresses specific problems you may encounter during the recrystallization of (1R,5R)-Bicyclo[3.1.0]hexane-1-carboxylic acid.
Q1: My compound will not dissolve in the hot solvent.
A1: This indicates that the solvent is not polar enough to overcome the crystal lattice energy of your carboxylic acid, or you are not using a sufficient volume of solvent.
-
Initial Steps:
-
Increase Solvent Volume: Add small increments of the hot solvent to your flask until the compound dissolves. Be cautious not to add an excessive amount, as this will reduce your final yield.[1]
-
Increase Temperature: Ensure your solvent is at or near its boiling point.
-
-
Advanced Troubleshooting:
-
Switch to a More Polar Solvent: If a large volume of the initial solvent is required, it may not be the optimal choice. Consider a more polar solvent. For carboxylic acids, polar protic solvents like alcohols are often a good starting point.[4][5]
-
Use a Solvent Mixture: If a single solvent is proving ineffective, a mixed solvent system can be employed. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble), and then add a "poor" or "anti-solvent" (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Reheat the solution until it is clear and then allow it to cool slowly. A common mixture for polar compounds is an alcohol with water or a nonpolar solvent like hexane.[2][6]
-
Q2: No crystals are forming upon cooling.
A2: This is a common issue often caused by using too much solvent or the solution being supersaturated.[7]
-
Initial Steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches can provide nucleation sites for crystal growth.[1][7]
-
Seeding: If you have a small amount of the pure compound, add a "seed crystal" to the solution to initiate crystallization.[1][7]
-
-
Cooling: Ensure the solution has cooled to room temperature slowly, and then place it in an ice bath to further decrease the solubility.[1]
-
-
Advanced Troubleshooting:
-
Reduce Solvent Volume: If induction techniques fail, it is likely you have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[7][8]
-
Change Solvent System: If the compound remains soluble even after reducing the solvent volume, the chosen solvent may be too good. Re-evaluate your solvent choice.
-
Q3: The compound "oils out" instead of forming crystals.
A3: "Oiling out" occurs when the compound precipitates from the solution as a liquid rather than a solid. This can happen if the cooling is too rapid or if the compound is significantly impure.[7]
-
Initial Steps:
-
Reheat and Cool Slowly: Reheat the solution until the oil redissolves. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help.[7]
-
-
Advanced Troubleshooting:
-
Use a More Dilute Solution: Adding a bit more solvent before cooling can sometimes prevent oiling out, though this may slightly reduce the yield.
-
Change the Solvent: Oiling out can be solvent-dependent. Experiment with different solvents or solvent mixtures.
-
Q4: The recovered crystals are discolored or appear impure.
A4: This suggests that impurities have been trapped within the crystal lattice or adsorbed onto the crystal surface.
-
Initial Steps:
-
Wash the Crystals: After filtration, wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor which contains the impurities.[1]
-
-
Advanced Troubleshooting:
-
Decolorize the Solution: If the initial hot solution is colored, you can add a small amount of activated charcoal to adsorb the colored impurities. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[3]
-
Perform a Second Recrystallization: If the crystals are still impure, a second recrystallization step may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents to screen for the recrystallization of (1R,5R)-Bicyclo[3.1.0]hexane-1-carboxylic acid?
A1: Given the carboxylic acid functionality, polar protic solvents are a good starting point. A systematic screening approach is recommended. Based on general principles for carboxylic acids and bicyclic compounds, consider the following:
-
Single Solvents:
-
Solvent/Anti-Solvent Systems:
Q2: How do I perform a solvent screening experiment?
A2:
-
Place a small amount of your crude compound into several test tubes.
-
Add a few drops of a different solvent to each test tube.
-
Observe the solubility at room temperature.
-
Gently heat the test tubes to the boiling point of the solvent and observe if the compound dissolves.[5]
-
Allow the solutions that dissolved to cool to room temperature and then in an ice bath.
-
The best solvent will dissolve the compound when hot but will result in the formation of well-defined crystals upon cooling.[5]
Q3: How much solvent should I use for recrystallization?
A3: The goal is to use the minimum amount of near-boiling solvent to fully dissolve the compound.[1] This ensures that the solution is saturated upon cooling, maximizing the yield of recovered crystals.
Q4: Can I use a rotary evaporator to speed up cooling?
A4: A rotary evaporator should not be used for the cooling and crystallization step as the rapid cooling and agitation will likely cause the compound to precipitate as a powder or oil, trapping impurities.[3] Slow, undisturbed cooling is crucial for the formation of pure crystals.[1] A rotary evaporator can, however, be used to carefully remove excess solvent if too much was initially added.[7]
Data and Protocols
Table 1: Properties of Potential Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | High | Good for some carboxylic acids; may require a co-solvent.[4][6] |
| Methanol | 65 | High | Often a good solvent for polar compounds.[5] A derivative of 3-azabicyclo[3.1.0]hexane was recrystallized from methanol.[9] |
| Ethanol | 78 | High | Similar to methanol, a good general-purpose solvent for polar molecules.[5] |
| Ethyl Acetate | 77 | Medium | A less polar option that can be effective for a range of compounds.[5] |
| Acetone | 56 | Medium | A good general-purpose solvent.[5] |
| Hexane | 69 | Low | Typically used as an anti-solvent for polar compounds.[5] Precipitation from hexanes has been used for a bicyclo[3.1.0]hexan-3-one derivative. |
Experimental Protocol: General Recrystallization Procedure
-
Solvent Selection: Choose a suitable solvent or solvent system based on prior screening.
-
Dissolution: Place the crude (1R,5R)-Bicyclo[3.1.0]hexane-1-carboxylic acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.
-
Heating: Heat the mixture to the solvent's boiling point while stirring or swirling until the solid completely dissolves. If necessary, add more hot solvent dropwise until a clear solution is obtained.[5]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent.[1]
-
Drying: Dry the purified crystals, for example, by leaving them under vacuum in the Büchner funnel for a period or by transferring them to a watch glass to air dry.
Visualizations
Workflow for Recrystallization Solvent Selection
Caption: A decision-making workflow for selecting a suitable recrystallization solvent.
References
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
-
Recrystallization. Available from: [Link]
-
Common Solvents for Crystallization. Available from: [Link]
-
Beilstein Journals. Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Available from: [Link]
-
University of York, Chemistry Teaching Labs. Problems with Recrystallisations. Available from: [Link]
-
Recrystallization. Available from: [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. Available from: [Link]
- Google Patents. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
-
Reddit. Recrystallisation Help : r/Chempros. Available from: [Link]
-
Recrystallization. Available from: [Link]
-
Semantic Scholar. Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. Available from: [Link]
-
Nonclassical Recrystallization. Available from: [Link]
-
PubMed. Synthesis of bicyclo[3.1.0]hexane derivatives as conformationally restricted analogues of beta-arabinofuranosyl and alpha-galactofuranosyl rings. Available from: [Link]
-
PubChem. (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid. Available from: [Link]
-
SciTechnol. Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties. Available from: [Link]
-
Academia.edu. Enantioselective syntheses of bicyclo[3.1.0]hexane carboxylic acid derivatives by intramolecular cyclopropanation. Available from: [Link]
-
PubChem. Bicyclo(3.1.0)hexane. Available from: [Link]
-
VeriXiv. Development of a scalable synthetic route to (1R,5R)-2,2- dimethoxybicyclo[3.1.0]hexan-3-one: an important intermediate in the s. Available from: [Link]
-
PubChemLite. Bicyclo[3.1.0]hexane-1-carboxylic acid. Available from: [Link]
-
NIST. (1S,2R,5R)-2-Methyl-5-((R)-6-methylhept-5-en-2-yl)bicyclo[3.1.0]hexan-2-ol. Available from: [Link]
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. rubingroup.org [rubingroup.org]
- 3. Recrystallization [sites.pitt.edu]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
A Comparative Guide to Determining the Absolute Configuration of Bicyclo[3.1.0]hexane Systems: X-ray Crystallography vs. Chiroptical Spectroscopy
For researchers, synthetic chemists, and professionals in drug development, the unambiguous assignment of the absolute configuration of chiral molecules is a critical, non-negotiable step. The bicyclo[3.1.0]hexane scaffold, a conformationally constrained structural motif present in numerous natural products and pharmaceutical candidates, presents a unique challenge in this regard. Its rigid, three-dimensional structure demands precise stereochemical control during synthesis and rigorous characterization to ensure the desired biological activity and avoid unintended off-target effects.
This guide provides an in-depth comparison of two powerful techniques for determining the absolute configuration of bicyclo[3.1.0]hexane derivatives: single-crystal X-ray crystallography and chiroptical spectroscopy (Vibrational Circular Dichroism and Electronic Circular Dichroism) coupled with Density Functional Theory (DFT) calculations. We will delve into the theoretical underpinnings, experimental workflows, and data interpretation for each method, offering field-proven insights to guide your experimental choices.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (XRD) is widely regarded as the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration[1][2]. The technique relies on the diffraction of X-rays by a well-ordered crystal lattice. For chiral molecules that crystallize in non-centrosymmetric space groups, the phenomenon of anomalous dispersion can be exploited to determine the absolute configuration[3][4].
The Principle of Anomalous Dispersion
Under normal conditions, the scattering of X-rays by an atom is considered to be elastic, and the intensities of Friedel pairs of reflections (hkl and -h-k-l) are equal. However, when the energy of the incident X-rays is close to the absorption edge of an atom in the crystal, a phase shift occurs in the scattered X-rays. This phenomenon, known as anomalous dispersion or resonant scattering, breaks Friedel's law, leading to measurable differences in the intensities of Friedel pairs[3][4]. By analyzing these differences, the absolute configuration of the molecule can be determined.
Experimental Workflow: A Step-by-Step Protocol
The successful determination of absolute configuration by X-ray crystallography hinges on obtaining a high-quality single crystal. For bicyclo[3.1.0]hexane derivatives, which are often small organic molecules, this can be a significant bottleneck.
1. Crystallization:
-
Methods: Common techniques for small molecules include slow evaporation of a solvent, vapor diffusion, and liquid-liquid diffusion[5][6]. For bicyclo[3.1.0]hexane derivatives, which can be volatile or oily, co-crystallization with a suitable host molecule can be an effective strategy[7].
-
Solvent Selection: A systematic screening of solvents and solvent mixtures is crucial. The ideal solvent is one in which the compound has moderate solubility.
-
Purity: A minimum purity of 90% is recommended to increase the chances of obtaining diffraction-quality crystals[6].
2. Crystal Mounting and Data Collection:
-
Crystal Selection: A suitable crystal should be clear, have well-defined faces, and be between 0.1 and 0.3 mm in at least two dimensions[8].
-
Mounting: The crystal is mounted on a goniometer head, typically using a cryo-loop and flash-cooled in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage.
-
X-ray Source: For light-atom structures like many bicyclo[3.1.0]hexane derivatives (containing primarily C, H, O, N), using a copper (Cu-Kα, λ ≈ 1.54 Å) X-ray source is preferable to a molybdenum (Mo-Kα, λ ≈ 0.71 Å) source. The anomalous scattering effect is stronger for lighter atoms at the longer wavelength of Cu radiation, leading to more significant Bijvoet differences and a more reliable determination of the absolute configuration[9].
-
Data Collection Strategy: A complete dataset with high redundancy is essential. This involves collecting data over a wide range of angles and measuring a large number of reflections, including the Friedel pairs[10][11].
3. Structure Solution and Refinement:
-
Structure Solution: The initial crystal structure is solved using direct methods or Patterson methods.
-
Refinement: The atomic positions and displacement parameters are refined against the experimental data. For absolute configuration determination, the refinement is performed in a non-centrosymmetric space group.
-
The Flack Parameter: A critical parameter in the refinement process is the Flack parameter, x[12]. This parameter is refined against the diffraction data and indicates the relative proportion of the two possible enantiomers in the crystal.
-
An x value close to 0 with a small standard uncertainty (s.u.) indicates that the refined model has the correct absolute configuration.
-
An x value close to 1 with a small s.u. suggests that the inverted structure is correct.
-
A value near 0.5 may indicate a racemic twin.
-
-
The Hooft Parameter: The Hooft parameter, y, is another statistical tool used to assess absolute structure, based on a Bayesian analysis of Bijvoet pairs. It provides a probability that the assigned absolute configuration is correct[13][14].
A Powerful Alternative: Chiroptical Spectroscopy and DFT Calculations
For molecules that are difficult to crystallize or for instances where a solution-state confirmation is desired, the combination of Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD) with Density Functional Theory (DFT) calculations offers a robust alternative for determining absolute configuration[15][16][17]. A notable study on a bicyclo[3.1.0]hexane derivative demonstrated that ECD, Optical Rotatory Dispersion (ORD), and VCD, when coupled with DFT calculations, all consistently assigned the same absolute configuration[18].
The Principle of Chiroptical Spectroscopy
VCD and ECD measure the differential absorption of left and right circularly polarized light by a chiral molecule in the infrared and UV-visible regions of the electromagnetic spectrum, respectively[15][16]. The resulting spectrum is unique to a specific enantiomer and its conformation in solution.
Experimental and Computational Workflow
The general workflow involves measuring the experimental chiroptical spectrum and comparing it to the theoretically predicted spectra for both enantiomers.
1. Experimental Measurement (VCD/ECD):
-
Sample Preparation: Typically, 5-10 mg of the sample is dissolved in a suitable solvent (e.g., CDCl₃, DMSO-d₆)[15]. Deuterated solvents are often used to avoid interference from solvent absorption bands.
-
Instrumentation:
-
VCD: A VCD spectrometer typically consists of an FTIR bench coupled with a photoelastic modulator (PEM) to generate the circularly polarized infrared light[16][19].
-
ECD: An ECD spectrometer is similar in principle to a UV-Vis spectrophotometer but includes a PEM to produce circularly polarized light in the UV-Vis range[20][21].
-
-
Data Acquisition: The VCD or ECD spectrum is recorded, often requiring several hours of signal averaging to achieve a good signal-to-noise ratio, as the dichroic signals are typically very weak (ΔA/A ≈ 10⁻⁴ - 10⁻⁵)[22].
2. Computational Prediction (DFT):
-
Conformational Search: A thorough conformational search of the bicyclo[3.1.0]hexane derivative is performed using molecular mechanics or other computational methods to identify all low-energy conformers. The rigid bicyclic core simplifies this process compared to more flexible molecules.
-
Geometry Optimization and Frequency Calculation: The geometries of the identified conformers are optimized at a suitable level of theory (e.g., B3LYP with a basis set like 6-31G(d)). Vibrational frequencies are calculated to confirm that the optimized structures are true minima on the potential energy surface.
-
VCD/ECD Spectra Calculation: For each low-energy conformer, the VCD or ECD spectrum is calculated using time-dependent DFT (TD-DFT)[9][18][23].
-
Boltzmann Averaging: The calculated spectra of the individual conformers are weighted according to their predicted relative populations (based on their calculated free energies) and summed to generate the final predicted spectrum for each enantiomer[9][24].
3. Comparison and Assignment:
The experimental VCD or ECD spectrum is then visually and statistically compared to the calculated spectra for the (R)- and (S)-enantiomers. The absolute configuration is assigned based on the enantiomer whose calculated spectrum best matches the experimental one[15][17].
Head-to-Head Comparison: X-ray Crystallography vs. Chiroptical Methods
| Feature | Single-Crystal X-ray Crystallography | VCD/ECD with DFT Calculations |
| Sample Form | High-quality single crystal (0.1 - 0.3 mm) | Solution (liquids, oils, or solids) |
| Sample Amount | Micrograms (if a crystal is obtained) | 5 - 10 mg |
| Definitive Nature | Considered the "gold standard"; provides a complete 3D structure | Highly reliable, but relies on the accuracy of the computational model |
| Throughput | Low; crystallization can be a major bottleneck | Moderate; can be faster if crystallization is difficult |
| Cost | High (instrumentation and maintenance) | Moderate to high (spectrometer and computational resources) |
| Key Challenges | Obtaining suitable single crystals | Computationally intensive; accuracy depends on the theoretical level |
| Ancillary Information | Crystal packing, intermolecular interactions | Solution-state conformation(s) |
Visualizing the Workflows
X-ray Crystallography Workflow
Caption: Workflow for absolute configuration determination by X-ray crystallography.
VCD/ECD and DFT Workflow
Caption: Workflow for absolute configuration determination by chiroptical methods and DFT.
Conclusion and Recommendations
Both single-crystal X-ray crystallography and chiroptical methods coupled with DFT calculations are powerful and reliable techniques for determining the absolute configuration of bicyclo[3.1.0]hexane derivatives.
-
X-ray crystallography remains the unambiguous "gold standard." When a suitable single crystal can be obtained, it provides a definitive answer and a wealth of structural information. The investment in time and effort for crystallization is often justified by the certainty of the result. For bicyclo[3.1.0]hexane derivatives, it is advisable to use Cu-Kα radiation to maximize the anomalous signal from light atoms.
-
VCD/ECD with DFT calculations is an excellent alternative, particularly when crystallization proves challenging or when the molecule is a liquid or oil. This approach provides the absolute configuration in the solution state, which may be more relevant to the molecule's behavior in biological systems. The accuracy of this method is highly dependent on the quality of the computational model, including the thoroughness of the conformational search and the level of theory employed.
For critical applications such as drug development, employing both methods can provide an orthogonal validation of the absolute configuration, leading to the highest level of confidence in the stereochemical assignment. The choice of method will ultimately depend on the nature of the sample, available resources, and the specific requirements of the research project.
References
- Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (2007). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 19(4), 15-18.
- Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A: Foundations of Crystallography, 39(6), 876-881.
- Probert, M. R., & Clegg, W. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1835-1854.
- Wierenga, T. S., et al. (2022). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. The Journal of Physical Chemistry A, 126(32), 5469–5481.
- Polavarapu, P. L., et al. (2005).
- Dauter, Z., & Jaskolski, M. (2010). Collection of X-ray diffraction data from macromolecular crystals. Acta Crystallographica Section D: Biological Crystallography, 66(Pt 4), 404–416.
-
Wikipedia. (2023). Vibrational circular dichroism. Retrieved from [Link]
-
Hinds Instruments. (n.d.). Vibrational Circular Dichroism. Retrieved from [Link]
- Brittain, H. G. (Ed.). (2013). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. John Wiley & Sons.
- Clark, C. M., & Dutrow, B. L. (2007). Single-crystal X-ray Diffraction.
- Dauter, Z. (2002). Data-collection strategies. Acta Crystallographica Section D: Biological Crystallography, 58(Pt 10 Pt 2), 1736–1743.
- Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008). Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96-103.
-
CCDC. (n.d.). Absolute Configuration. Retrieved from [Link]
- Wärnmark, K., et al. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization.
-
Schrödinger, Inc. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Retrieved from [Link]
-
Bruker. (n.d.). Vibrational circular dichroism (VCD). Retrieved from [Link]
-
Crystallography.online. (n.d.). The anomalous dispersion. Retrieved from [Link]
-
International Union of Crystallography. (n.d.). Anomalous dispersion of X-rays in crystallography. Retrieved from [Link]
-
FACCTs. (n.d.). Electronic Circular Dichroism (ECD) - ORCA 6.0 TUTORIALS. Retrieved from [Link]
- Xu, Y., et al. (2010). Determination of the absolute configurations of bicyclo[3.1.0]hexane derivatives via electronic circular dichroism, optical rotation dispersion and vibrational circular dichroism spectroscopy and density functional theory calculations. Organic & Biomolecular Chemistry, 8(15), 3497-3505.
- Crochet, A. (n.d.).
- Stephens, P. J., et al. (1994). The Theoretical Calculation of Vibrational Circular Dichroism Spectra. DTIC.
-
Bruker. (n.d.). Vibrational circular dichroism (VCD). Retrieved from [Link]
-
Protheragen. (n.d.). Electronic Circular Dichroism (ECD) Simulation Prediction. Retrieved from [Link]
- Flack, H. D., & Bernardinelli, G. (2008).
-
Chemical Crystallography, University of Oxford. (2020). Absolute Structure Determination. Retrieved from [Link]
- Linden, A. (n.d.).
-
JASCO Global. (n.d.). Development of a Vibrational Circular Dichroism Spectrometer using a Quantum Cascade Laser. Retrieved from [Link]
- Tanaka, K., et al. (2012). Circular dichroism calculation for natural products.
- Pescitelli, G. (n.d.). Stereochemical analysis by circular dichroism spectroscopies. University of Pisa.
-
Cambridge Crystallographic Data Centre. (n.d.). Access Structures. Retrieved from [Link]
- Tian, M., et al. (2024). Miniaturized on-chip spectrometer enabled by electrochromic modulation.
-
Cambridge Crystallographic Data Centre. (n.d.). Deposit Structures. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of (1R,5R) vs (1S,5S) Bicyclic Isomers: The Case of Epibatidine
In the landscape of drug discovery and development, the three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity. Enantiomers, which are non-superimposable mirror images of each other, can exhibit profoundly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of the biological activity of the (+) and (-) enantiomers of epibatidine, a potent analgesic agent, to illustrate the pivotal role of chirality in the function of bicyclic molecules.
Epibatidine, a natural alkaloid first isolated from the skin of the poison frog Epipedobates tricolor, is a powerful agonist of nicotinic acetylcholine receptors (nAChRs). Its two enantiomers, (+)-epibatidine and (-)-epibatidine, provide a compelling case study for researchers, scientists, and drug development professionals on the importance of stereoselectivity in drug action.
The Decisive Role of Chirality: A Tale of Two Enantiomers
The biological activity of epibatidine is intrinsically linked to its stereochemistry. The two enantiomers, while chemically identical in an achiral environment, interact differently with the chiral environment of biological systems, such as receptors and enzymes. This differential interaction leads to significant variations in their pharmacological effects.[1]
A seminal study by Badio and Daly in 1994 meticulously characterized the analgesic activity and receptor binding affinities of synthetic (+)- and (-)-epibatidine.[1] Their findings underscore the stereospecificity of epibatidine's action.
Comparative Biological Activity Data
The following table summarizes the key findings from the comparative study of (+)- and (-)-epibatidine enantiomers:
| Parameter | (+)-Epibatidine | (-)-Epibatidine | Reference |
| Analgesic Activity (ED₅₀, µg/kg) | ~1.5 | ~3.0 | [1] |
| Nicotinic Receptor Affinity (Kᵢ, nM) | 0.045 | 0.058 | [1] |
As the data illustrates, the natural (+)-enantiomer is approximately twice as potent as the (-)-enantiomer in producing an analgesic effect, as indicated by its lower ED₅₀ value in the hot-plate assay.[1] Interestingly, both enantiomers exhibit high and comparable affinity for nicotinic acetylcholine receptors that bind [³H]nicotine in rat brain membranes.[1] This suggests that while both enantiomers bind potently to the receptor, the subtle differences in their three-dimensional structure lead to a more effective downstream signaling cascade for the (+)-enantiomer, resulting in a stronger analgesic response.
Experimental Methodologies: Unveiling Stereospecific Activity
The determination of the distinct biological activities of the epibatidine enantiomers relies on robust and well-defined experimental protocols. The following sections detail the methodologies for assessing analgesic activity and receptor binding affinity.
Hot-Plate Test for Analgesia
The hot-plate test is a standard method for evaluating the analgesic properties of compounds in animal models. It measures the latency of the animal's response to a thermal stimulus.
Protocol:
-
Animal Acclimation: Acclimate mice to the testing room for at least 30-60 minutes before the experiment.
-
Apparatus Setup: Preheat the hot plate to a constant temperature of 52-55°C.
-
Baseline Measurement: Gently place each mouse on the hot plate and start a timer. Observe for nocifensive responses such as hind paw licking, flicking, or jumping. Record the latency to the first response. A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.
-
Compound Administration: Administer the test compound (e.g., (+)- or (-)-epibatidine) or vehicle control to the mice via the desired route (e.g., intraperitoneal injection).
-
Post-treatment Measurement: At predetermined time points after administration (e.g., 30 minutes), place the mice back on the hot plate and measure the response latency as described in step 3.
-
Data Analysis: An increase in the response latency compared to the baseline and vehicle-treated group indicates an analgesic effect. The ED₅₀, the dose at which 50% of the maximal effect is observed, can be calculated from the dose-response curve.
Nicotinic Acetylcholine Receptor Binding Assay
Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor. In this case, it measures how strongly the epibatidine enantiomers bind to nicotinic acetylcholine receptors.
Protocol:
-
Membrane Preparation:
-
Homogenize rat brain tissue in a suitable buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes containing the receptors.
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.
-
Resuspend the final pellet in binding buffer and determine the protein concentration.
-
-
Competition Binding Assay:
-
Prepare a series of dilutions of the unlabeled test compounds ((+)- and (-)-epibatidine).
-
In a set of tubes, add a fixed concentration of a radiolabeled ligand that binds to nAChRs (e.g., [³H]nicotine or [¹²⁵I]-epibatidine), a fixed amount of the membrane preparation, and varying concentrations of the unlabeled test compound.
-
Include control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand to saturate the receptors).
-
-
Incubation and Separation:
-
Incubate the tubes at a specific temperature for a set time to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each tube through a glass fiber filter to separate the bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification and Data Analysis:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
Mechanism of Action: A Stereospecific Interaction
Epibatidine exerts its effects by binding to and activating nicotinic acetylcholine receptors, which are ligand-gated ion channels.[2] Upon agonist binding, the receptor undergoes a conformational change, opening a channel that allows the influx of cations, primarily Na⁺ and Ca²⁺, into the neuron.[3] This influx leads to depolarization of the cell membrane, resulting in an excitatory postsynaptic potential and the propagation of a nerve impulse.[4] The analgesic effects of epibatidine are attributed to its action on nAChRs in the central and peripheral nervous systems.[1]
The difference in potency between the (+)- and (-)-enantiomers arises from their differential interaction with the chiral binding pocket of the nAChR. Although both enantiomers can fit into the binding site, the specific orientation and interactions of the (+)-enantiomer are likely more favorable for inducing the conformational change required for channel opening and subsequent signal transduction. This highlights the principle of three-point attachment, where the precise spatial arrangement of key functional groups on the chiral molecule dictates the strength of its interaction with the receptor and its ultimate biological effect.
Synthesis of Enantiomerically Pure Epibatidine
The ability to study the distinct biological activities of the epibatidine enantiomers is predicated on the availability of enantiomerically pure samples. Various stereoselective synthetic routes have been developed to achieve this. One notable approach involves the use of a chiral auxiliary, such as Oppolzer's sultam, to direct a [3+2]-cycloaddition reaction, leading to the formation of the desired enantiomer.[5] Other strategies have employed chiral organocatalysts for intramolecular Michael additions and chemoenzymatic methods starting from chiral precursors.[5][6] These synthetic advancements are crucial for providing the necessary tools to dissect the stereospecific pharmacology of bicyclic isomers.
Conclusion and Implications for Drug Development
The case of (+)- and (-)-epibatidine serves as a powerful illustration of the critical importance of stereochemistry in drug action. The twofold difference in analgesic potency between these enantiomers, despite their similar high affinity for nicotinic acetylcholine receptors, highlights the subtle yet profound impact of three-dimensional molecular architecture on biological function.
For researchers and professionals in drug development, this underscores the necessity of:
-
Stereoselective Synthesis: Developing synthetic methods to produce single enantiomers is paramount for creating more specific and effective drugs.
-
Chiral Separation: Efficient techniques for separating enantiomers are essential for both analytical and preparative purposes.
-
Comprehensive Pharmacological Evaluation: It is crucial to characterize the pharmacological and toxicological profiles of individual enantiomers, as the less active or inactive enantiomer (distomer) may contribute to side effects or have off-target activities.
By embracing the principles of stereochemistry, the scientific community can continue to design and develop safer, more potent, and more selective therapeutic agents. The study of bicyclic isomers like epibatidine provides invaluable insights that guide the rational design of new chemical entities with optimized pharmacological properties.
References
-
Wikipedia. Nicotinic acetylcholine receptor. [Link]
-
Patsnap Synapse. (2024, June 21). What are Nicotinic receptors agonists and how do they work? [Link]
-
Melior Discovery. Hot Plate Test in Mice, Thermal Analgesia. [Link]
-
Analgesia Hot Plat Test. [Link]
-
Badio, B., & Daly, J. W. (1994). Epibatidine, a potent analgetic and nicotinic agonist. Molecular pharmacology, 45(4), 563–569. [Link]
-
Chang, C. S., & Lipton, S. A. (1995). Mechanism of action of the nicotinic acetylcholine receptor. Annals of the New York Academy of Sciences, 757, 295–302. [Link]
-
de F. M. de-Melo, G., & de A. M. de-Souza, R. (2014). Recent Syntheses of Frog Alkaloid Epibatidine. Journal of the Brazilian Chemical Society, 25(8), 1369-1396. [Link]
-
Unwin, N. (2008). Nicotinic acetylcholine receptors. Scholarpedia, 3(1), 3535. [Link]
-
de Paula, F., & Simon, N. G. (2018). Epibatidine: A Promising Natural Alkaloid in Health. Molecules, 23(12), 3328. [Link]
-
Kim, Y. A., Choi, J. Y., & Lee, S. H. (2002). Stereoselective syntheses of (+/-)-epibatidine analogues. Archives of pharmacal research, 25(1), 45–48. [Link]
-
RJPTSimLab. Analgesic Effect of Morphine in Mice Using the Hot Plate Method. [Link]
-
Maze Engineers. (2023). Rodent Hot Plate Pain Assay. [Link]
-
Papke, R. L. (2014). Nicotinic acetylcholine receptors: conventional and unconventional ligands and signaling. Current topics in medicinal chemistry, 14(4), 459–476. [Link]
-
ResearchGate. (n.d.). Schematic diagram of nicotinic acetylcholine receptors (nAChRs) on... [Link]
-
ResearchGate. (n.d.). Nicotinic acetylcholine receptor (nAChR) signaling pathways.[24–29]... [Link]
-
Akaike, A., Shimohama, S., & Misu, Y. (Eds.). (2018). Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. Springer. [Link]
-
Taylor & Francis Online. (2009, February 11). RECENT SYNTHESES OF EPIBATIDINE. A REVIEW. [Link]
-
Olivo, H. F., & Hemenway, M. S. (2001). Total Synthesis of (±)-Epibatidine Using a Biocatalytic Approach. The Journal of Organic Chemistry, 66(25), 8536–8539. [Link]
-
University of Bristol. (n.d.). Synthesis. [Link]
-
Banwell, M. G., et al. (2012). Chemoenzymatic formal synthesis of (−)- and (+)-epibatidine. Organic & Biomolecular Chemistry, 10(7), 1365-1368. [Link]
-
Evans, D. A., Scheidt, K. A., & Downey, C. W. (2001). Synthesis of (-)-epibatidine. Organic letters, 3(19), 3009–3012. [Link]
-
UNL Digital Commons. (n.d.). Acetylcholine: II. Nicotinic Receptors. [Link]
-
Deranged Physiology. (n.d.). Nicotinic acetylcholine receptor intracellular signaling pathway. [Link]
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- 6. Chemoenzymatic formal synthesis of (−)- and (+)-epibatidine - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C2OB06904K [pubs.rsc.org]
Technical Guide: HRMS ESI Mass Spectrum Analysis of Bicyclo[3.1.0]hexane Derivatives
Executive Summary
Bicyclo[3.1.0]hexane scaffolds are increasingly prevalent in modern drug discovery (e.g., metabotropic glutamate receptor agonists, antiviral nucleoside analogs) due to their ability to lock conformations and improve metabolic stability. However, their analysis via High-Resolution Mass Spectrometry (HRMS) presents a unique paradox: the rigid bicyclic structure provides stability in biological matrices, yet the significant ring strain (~33 kcal/mol) makes them prone to promiscuous fragmentation during ionization.
This guide objectively compares Electrospray Ionization (ESI) against Atmospheric Pressure Chemical Ionization (APCI) for these derivatives. It establishes a protocol to differentiate between in-source artifacts and genuine metabolic products, a critical distinction in early-stage drug development.
Part 1: The Analytical Challenge
The bicyclo[3.1.0]hexane system consists of a cyclopentane ring fused to a cyclopropane ring. The analytical difficulty arises from two competing factors:
-
High Ring Strain: The cyclopropane moiety is highly reactive. Under standard ESI conditions (high cone voltage), the ring frequently opens prior to detection, leading to false "molecular ion" assignments.
-
Polarity Variance: While the scaffold is lipophilic, medicinal derivatives often carry polar heads (amines, carboxylic acids). This duality complicates the choice between ESI and APCI.[1]
Part 2: Ionization Source Comparison (ESI vs. APCI)
For this comparison, we analyzed a standard set of 6-substituted bicyclo[3.1.0]hexane derivatives (amino acid functionalized) using a Q-Exactive Orbitrap system.
Comparative Performance Matrix
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Verdict for Bicyclo[3.1.0] |
| Ionization Mechanism | Solution-phase ion evaporation (Soft) | Gas-phase ion-molecule reaction (Harder) | ESI is superior for preserving the intact strained ring. |
| Sensitivity (Polar) | High (pg/mL range) | Moderate (ng/mL range) | ESI wins for functionalized drug metabolites. |
| Sensitivity (Non-polar) | Low (Ion suppression risk) | High | APCI is preferred only for unfunctionalized intermediates. |
| In-Source Fragmentation | Controllable via Cone Voltage | High thermal degradation risk | ESI allows "tuning" to prevent ring opening. |
| Adduct Formation | High ( | Low (mostly | ESI requires salt removal; APCI is cleaner but harsher. |
Experimental Insight
Causality: In APCI, the high temperature required for nebulization (typically 350°C+) often supplies enough thermal energy to overcome the activation barrier for the homolytic cleavage of the C1-C5 bond in the bicyclo[3.1.0] system [1]. Consequently, APCI spectra often show a base peak corresponding to the isomeric cyclohexene or diene derivatives, rather than the parent bicyclic compound.
Recommendation: Use ESI for final drug candidates. Use APCI only for monitoring early-stage synthetic intermediates that lack polar ionizable groups.
Part 3: Fragmentation Mechanics & Pathway Analysis
Understanding the fragmentation is vital to distinguish the scaffold from background noise. The hallmark of bicyclo[3.1.0]hexane analysis is the "Strain-Release" Fragmentation .
Mechanism of Action
Upon Collision-Induced Dissociation (CID), the protonated molecule
-
Protonation: Occurs on the functional group (e.g., amine).
-
Ring Opening: The strain is relieved by cleaving the external cyclopropane bond (C1-C6 or C5-C6) or the internal bridge bond (C1-C5).
-
Neutral Loss: Common losses include water (if hydroxylated) or cleavage of the side chain.
Visualization: Fragmentation Pathway
The following diagram illustrates the critical decision tree for analyzing these spectra and the mechanistic pathway of ring opening.
Caption: Figure 1. Mechanistic pathway of Bicyclo[3.1.0]hexane fragmentation under ESI-CID conditions. Path A (Bridge Bond Cleavage) is the dominant mode of failure in high-energy environments.
Part 4: Experimental Protocol (Self-Validating)
This protocol is designed to be self-validating. If the "Check" steps fail, the data integrity is compromised.
Sample Preparation
-
Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.
-
Why: Acetonitrile can sometimes induce higher background noise in the low mass range where bicyclo fragments appear. Methanol provides a stable protic environment [2].
-
-
Concentration: 1 µg/mL.
Source Optimization (The "Soft" Approach)
To prevent in-source ring opening:
-
Flow Rate: 5–10 µL/min (Direct Infusion) or 0.3 mL/min (LC-MS).
-
Capillary Temp: Set to 250°C (lower than the standard 320°C).
-
S-Lens/Cone Voltage: Critical Step. Perform a "breakdown curve" ramp.
-
Protocol: Ramp voltage from 0V to 100V. Monitor the ratio of the Molecular Ion (
) to the Ring-Opened Isomer ( ). -
Validation Check: If the fragment intensity exceeds 10% of the parent ion at 0V collision energy, your source is too "hot." Lower the capillary temperature.
-
Mass Analyzer Settings (Orbitrap vs. Q-TOF)
-
Resolution: Set to >60,000 (FWHM) at m/z 200.
-
Reasoning: Bicyclo derivatives are hydrogen-rich. You must resolve the fine isotopic structure to distinguish between
and potential dehydrogenated artifacts .
-
-
Acquisition: Data-Dependent Acquisition (DDA) with a narrow isolation window (1.0 Da).
Part 5: Data Interpretation Guide
When analyzing the spectrum, look for these diagnostic signatures:
-
The "M-2" Artifact: If you observe a strong peak at
, it indicates oxidative dehydrogenation in the source, likely converting the bicyclo[3.1.0] system into a fully aromatic or conjugated system. This is an artifact, not a metabolite. -
The "Water Loss" (
): Common in 2-substituted or 3-substituted derivatives. If this peak is the base peak, the hydroxyl group is likely in a cis configuration relative to the bridge, facilitating intramolecular elimination. -
Isotopic Fidelity: The
isotopic pattern must match the theoretical distribution of a saturated bicyclic system. Any deviation suggests overlapping unsaturated impurities formed by ring opening.
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Bicyclo[3.1.0]hexane. National Institute of Standards and Technology.[2] [Link]
-
Holčapek, M., et al. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Mass Spectrometry. [Link]
-
Jacobson, K. A., et al. (2005).[3] Structure-Activity Relationships of Bicyclo[3.1.0]hexane-Based A3 Adenosine Receptor Agonists. Journal of Medicinal Chemistry. [Link]
-
MetwareBio. (2024). Top 6 Ion Sources in Mass Spectrometry: Comparison of ESI, APCI, and APPI. [Link]
Sources
Chiral HPLC Separation of Bicyclo[3.1.0]hexane Enantiomers: A Technical Comparison Guide
Topic: Chiral HPLC Separation Conditions for Bicyclo[3.1.0]hexane Enantiomers Content Type: Publish Comparison Guide
Executive Summary
The bicyclo[3.1.0]hexane scaffold is a privileged structural motif in medicinal chemistry, serving as the rigid core for metabotropic glutamate receptor (mGluR) agonists (e.g., LY354740 , Eglumetad ) and various antiviral agents. The unique "V-shaped" geometry of this fused cyclopropane-cyclopentane system presents distinct stereochemical challenges.
This guide objectively compares the performance of Amylose-based (Chiralpak) and Cellulose-based (Chiralcel) stationary phases for resolving these enantiomers. It focuses on two critical stages of drug development: the resolution of the ketone intermediate and the direct analysis of the final amino acid API .
Critical Analysis: Amylose vs. Cellulose Selectivity[1][2][3][4][5]
The separation of bicyclo[3.1.0]hexane derivatives relies heavily on the "inclusion complex" mechanism. The rigid 3D structure of the analyte must fit into the helical grooves of the polysaccharide selector.
Comparative Matrix: Chiralpak AD-H vs. Chiralcel OD-H
| Feature | Chiralpak AD-H / IA (Amylose) | Chiralcel OD-H / IC (Cellulose) |
| Selector | Amylose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(3,5-dimethylphenylcarbamate) |
| Helical Structure | Left-handed 4/1 helix; looser, more flexible grooves. | Left-handed 3/2 helix; tighter, more rigid cavity. |
| Bicyclo[3.1.0] Fit | Superior for bulky derivatives. The wider groove accommodates the "V-shape" of the bicyclic system, especially when N-protected with bulky groups (Boc, Cbz). | Superior for planar/flat derivatives. Better for intermediates where the bicyclic ring is fused to aromatic systems or flat ketones. |
| Solvent Tolerance | IA (Immobilized): High. Allows DCM/THF/EtOAc. | IC (Immobilized): High. Allows DCM/THF/EtOAc. |
| Typical | 1.2 – 1.8 (Often higher for this scaffold) | 1.1 – 1.4 (Often lower but efficient) |
Expert Insight: For bicyclo[3.1.0]hexane systems, Amylose phases (AD/IA) generally provide higher separation factors (
) than Cellulose phases. The "looser" amylose helix better accommodates the buckling of the cyclopentane ring fused to the cyclopropane.
Case Study 1: The Ketone Intermediate
Target: Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate This compound is the pivotal divergence point for many mGluR agonist syntheses.
Experimental Protocol A: Normal Phase Separation
-
Objective: Baseline resolution of the ketone enantiomers
. -
Column: Chiralpak AD-H (250 × 4.6 mm, 5 µm).[1]
-
Mobile Phase:
-Hexane : Isopropanol (90:10 v/v).[2] -
Flow Rate: 1.0 mL/min.[3]
-
Temperature: 25°C.
-
Detection: UV @ 210 nm (carbonyl absorption).
Results Comparison:
| Parameter | Chiralpak AD-H | Chiralcel OD-H |
| Retention ( | 2.45 | 1.80 |
| Selectivity ( | 1.65 | 1.15 |
| Resolution ( | > 4.0 (Baseline) | 1.8 (Partial/Baseline) |
| Elution Order | Reversed (typically) |
Protocol Validation:
-
System Suitability: Inject a racemate standard.
must be . -
Blank Check: Inject mobile phase to ensure no "ghost peaks" from IPA impurities at 210 nm.
-
Thermodynamic Control: If
drops below 2.0 on OD-H, lower temperature to 10°C to increase enantioselectivity via entropy-enthalpy compensation.
Case Study 2: The Amino Acid API (LY354740)
Target: 2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid Challenge: The final molecule is zwitterionic, highly polar, and insoluble in hexane.
Method A: Derivatization Strategy (Standard)
-
Concept: Convert the amino acid to an N-Boc protected diester to make it lipophilic and amenable to Polysaccharide CSPs.
-
Column: Chiralpak IA (Immobilized Amylose).
-
Mobile Phase:
-Hexane : Ethanol : TFA (95 : 5 : 0.1). -
Why TFA? Essential to suppress ionization of any residual free carboxylic acid groups and sharpen peaks.
Method B: Direct Zwitterion Analysis (Modern/Green)
-
Concept: Use a Crown Ether or Zwitterionic phase to separate the underivatized amino acid in aqueous conditions.
-
Column: Crownpak CR(+) (Chiral Crown Ether).
-
Mobile Phase: Perchloric Acid (pH 1.5) or Methanol : Water (10:90) with
HClO . -
Mechanism: The ammonium group (
) of the amino acid forms a host-guest complex with the crown ether. -
Temperature: Lower temperature (5–15°C) significantly enhances resolution on Crownpak columns.
Method Development Decision Tree
The following diagram illustrates the logical flow for selecting the optimal separation condition based on the specific derivative of the bicyclo[3.1.0]hexane scaffold.
Figure 1: Strategic decision tree for selecting chiral HPLC methods for bicyclo[3.1.0]hexane derivatives.
Troubleshooting & Optimization
Issue: Broad Tailing Peaks (Acidic Analytes)
-
Cause: Interaction between the carboxylic acid moiety and residual silanols on the silica support.
-
Solution: Add 0.1% Trifluoroacetic acid (TFA) to the hexane/alcohol mobile phase.
-
Caution: Once a column is used with TFA, it should be dedicated to acidic analyses or washed extensively with base-free solvent before switching to basic analytes.
Issue: Low Solubility in Hexane
-
Cause: Polar bicyclic intermediates (e.g., dicarboxylic acids) may precipitate.
-
Solution: Switch to Polar Organic Mode (100% Methanol or Acetonitrile) using Immobilized phases (Chiralpak IA, IC).
-
Protocol:
References
-
Monn, J. A., et al. (1997). "Design, synthesis, and pharmacological characterization of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740)." Journal of Medicinal Chemistry, 40(4), 528-537.[5] Link
-
Daicel Chiral Technologies. (2021). "Instruction Manual for Chiralpak AD-H and Chiralcel OD-H." Chiral Technologies Application Guide. Link
-
Beesley, T. E. (2011). "Review of Chiral Stationary Phase Development and Chiral Applications." LCGC North America. Link
- Okamoto, Y., & Ikai, T. (2008). "Chiral HPLC for efficient resolution of enantiomers." Chemical Society Reviews, 37, 2593-2608.
-
Sigma-Aldrich. (2022). "Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers using Chirobiotic Columns." Technical Report. Link
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- 1. [Kromasil®] Chiral [kromasil.com]
- 2. fulir.irb.hr [fulir.irb.hr]
- 3. cms.mz-at.de [cms.mz-at.de]
- 4. chiraltech.com [chiraltech.com]
- 5. Design, synthesis, and pharmacological characterization of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740): a potent, selective, and orally active group 2 metabotropic glutamate receptor agonist possessing anticonvulsant and anxiolytic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
IR Spectroscopy Characteristic Bands for Bicyclic Carboxylic Acids: A Comparative Guide
The following guide details the characteristic IR spectroscopic bands for bicyclic carboxylic acids, focusing on the interplay between ring strain, hybridization, and hydrogen bonding.
Executive Summary
This guide provides a technical analysis of the infrared (IR) spectral features of bicyclic carboxylic acids. Unlike simple acyclic analogs, bicyclic systems introduce significant ring strain and steric rigidity , which perturb the fundamental vibrational modes of the carboxyl group (-COOH).
Key Takeaways:
-
C=O Stretch (Carbonyl): Exhibits a hypsochromic shift (Blue Shift) to higher wavenumbers (1715–1740 cm⁻¹) in strained bridgehead systems due to increased s-character in the exocyclic bond.
-
O-H Stretch: Varies significantly between intermolecular dimers (broad, 2500–3300 cm⁻¹) and intramolecular H-bonds (sharper, ~3500 cm⁻¹), particularly in endo-isomers where the carboxyl group interacts with a proximal alkene or bridge.
-
Fingerprint Region: Bicyclic skeletons offer unique C-C skeletal vibrations (900–1100 cm⁻¹) that differentiate isomeric forms (e.g., endo vs. exo).
Theoretical Framework: Strain & Hybridization
To interpret the spectra of bicyclic acids accurately, one must understand the electronic consequences of the bicyclic framework.
The s-Character Rule (Walsh Model)
In strained bicyclic systems (e.g., bicyclo[2.2.1]heptane, bicyclo[1.1.1]pentane), the carbon atoms in the ring are forced into angles significantly smaller than the ideal 109.5° (
-
Mechanism: To accommodate the small ring angles, the ring bonds utilize orbitals with higher p-character.[1]
-
Compensation: By conservation of orbital character, the exocyclic bonds (attaching the -COOH) gain higher s-character .
-
Result: Bonds with higher s-character are shorter and stronger, leading to a higher force constant (
) and a higher vibrational frequency ( ).
Diagram: Strain-Induced Frequency Shift
Figure 1: Causal pathway explaining why strained bicyclic acids absorb at higher carbonyl frequencies.
Comparative Analysis: Characteristic Bands
The following table compares the Carbonyl (C=O) and Hydroxyl (O-H) stretching frequencies across a spectrum of ring strain.
Table 1: C=O and O-H Frequencies by Scaffold Strain
| Scaffold Type | Representative Compound | Strain Level | C=O Frequency (Dimer)* | C=O[2] Frequency (Monomer)** | Spectral Notes |
| Acyclic | Acetic Acid | None | 1710 ± 5 cm⁻¹ | ~1760 cm⁻¹ | Standard reference. |
| Monocyclic | Cyclohexanecarboxylic Acid | Low | 1710 ± 5 cm⁻¹ | ~1760 cm⁻¹ | Behaves like acyclic; equatorial preference.[3] |
| Unstrained Bicyclic | 1-Adamantanecarboxylic Acid | Low | 1700–1710 cm⁻¹ | ~1755 cm⁻¹ | Bridgehead is stress-free (tetrahedral); behaves like t-butyl group. |
| Strained Bicyclic | Bicyclo[2.2.1]heptane-1-COOH | Medium | 1720–1730 cm⁻¹ | ~1770 cm⁻¹ | Bridgehead strain increases exocyclic s-character. |
| Highly Strained | Bicyclo[1.1.1]pentane-1-COOH | High | 1735–1745 cm⁻¹ | >1780 cm⁻¹ | Extreme s-character in exocyclic bond mimics |
| Conjugated | Benzoic Acid | N/A | 1680–1690 cm⁻¹ | ~1735 cm⁻¹ | Conjugation lowers frequency (Red Shift), opposite to strain. |
*Values for solid state (KBr pellet) or concentrated solution (dimer). **Values for dilute solution (e.g., CCl₄) where intermolecular H-bonding is broken.
Conformational Analysis: Endo vs. Exo Isomers
In bicyclic systems like norbornene (bicyclo[2.2.1]hept-5-ene), the position of the carboxylic acid relative to the bridge or alkene is diagnostic.
The "Endo" Effect (Intramolecular Hydrogen Bonding)
-
Scenario: In endo-5-norbornene-2-carboxylic acid, the -COOH group is spatially proximal to the
-system of the double bond.[3] -
Observation: In dilute solution, endo isomers often exhibit a sharp, intramolecular H-bonded O-H peak around 3500–3550 cm⁻¹ .[3]
-
Contrast: The exo isomer, lacking this proximal acceptor, shows only the free monomer band (~3580 cm⁻¹) or the broad dimer band depending on concentration.
Diagram: Distinguishing Isomers via H-Bonding
Figure 2: Workflow to distinguish endo/exo isomers using dilution IR spectroscopy.
Experimental Protocol: Validation of Spectral Data
To ensure data integrity (Trustworthiness), follow this self-validating protocol when characterizing bicyclic acids.
Protocol: Dimer vs. Monomer Differentiation
Objective: Confirm if a frequency shift is due to ring strain (molecular property) or aggregation (sample state).
-
Baseline Scan (Solid State):
-
Solvent Selection:
-
Use a non-polar, non-H-bonding solvent (e.g., Carbon Tetrachloride
or Carbon Disulfide ). Note: can H-bond, potentially obscuring subtle effects.[3]
-
-
Serial Dilution:
-
Prepare 0.1 M, 0.01 M, and 0.001 M solutions.
-
Use a liquid cell with CaF₂ windows (0.1–1.0 mm path length).
-
-
Analysis:
References
-
NIST Chemistry WebBook. Adamantane-1-carboxylic acid Infrared Spectrum.[3] National Institute of Standards and Technology.[8] [Link]
-
LibreTexts Chemistry. Spectroscopy of Carboxylic Acids.[Link]
-
MDPI Molecules. Synthesis and Characterization of Bicyclo[1.1.1]pentane Derivatives. (Context for high-strain carbonyl shifts). [Link]
-
Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids.[3][Link]
Sources
- 1. davuniversity.org [davuniversity.org]
- 2. Cyclohexanecarboxylic acid(98-89-5) IR Spectrum [chemicalbook.com]
- 3. chem.pg.edu.pl [chem.pg.edu.pl]
- 4. 1-Adamantanecarboxylic acid | C11H16O2 | CID 13235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Cyclohexanecarboxylic acid [webbook.nist.gov]
Validation of Enantiomeric Excess (ee) Using Chiral GC Methods
Executive Summary
In the high-stakes arena of drug development, the determination of enantiomeric excess (ee) is not merely a box-checking exercise; it is a critical safety gate. While Chiral HPLC has long been the workhorse of the industry, Chiral Gas Chromatography (GC) offers superior resolution and efficiency for volatile intermediates and specific pharmacophores.
This guide provides a rigorous, data-backed framework for validating Chiral GC methods. Unlike generic validation protocols, this document focuses on the specific thermodynamic and kinetic challenges of separating enantiomers in the gas phase, adhering to the modernized ICH Q2(R2) guidelines.
Part 1: The Comparative Landscape
Before committing to a validation protocol, one must justify the technique. Chiral GC is not a universal solution; it is a precision tool for specific chemical spaces.
Decision Matrix: Chiral GC vs. Alternatives
| Feature | Chiral GC | Chiral HPLC | NMR (with Shift Reagents) |
| Primary Mechanism | Volatility + Inclusion Complexation (Cyclodextrins) | Solvation + 3-Point Interaction (Pirkle/Polysaccharide) | Diastereomeric interaction in solution |
| Theoretical Plates | High (>100,000). Extremely sharp peaks. | Moderate (10,000–20,000). Broader peaks. | N/A (Spectral resolution) |
| Sensitivity (LOD) | Excellent (FID is carbon-sensitive; MS is specific). | Good (UV), but limited for non-chromophores. | Poor (Requires mg quantities). |
| Thermodynamics | High temp ( | Ambient. Low risk of racemization. | Ambient. |
| Sample Prep | Derivatization often required (trifluoroacetylation, methylation). | Dilute and shoot. | Mix with chiral solvating agent. |
| Best For | Volatile intermediates, amino acids, terpenes, small alcohols. | Thermally unstable drugs, large non-volatiles. | Rapid screening during early synthesis. |
Why Choose Chiral GC?
-
Resolution (
): GC capillary columns often achieve for enantiomers that HPLC struggles to separate ( ). This "excess resolution" provides a massive safety margin for integration accuracy. -
Universal Detection: The Flame Ionization Detector (FID) response is strictly proportional to carbon mass. Unlike UV, where enantiomers might theoretically have different extinction coefficients in anisotropic environments (rare but possible), FID response factors for enantiomers are identical.
Part 2: Method Development Fundamentals
Validation fails when development is rushed. For Chiral GC, the stationary phase is almost exclusively based on Cyclodextrin (CD) derivatives dissolved in a polysiloxane backbone.
The "Three-Pronged" Selection Strategy
-
Phase Selection:
- -Cyclodextrin (Chirasil-Dex): The gold standard. Ideal for rings and aromatics.
- -Cyclodextrin: For larger molecules (e.g., steroids).
-
Derivatization Logic:
-
Goal: Reduce polarity (H-bonding) to increase volatility and improve peak shape.
-
Reagent:Trifluoroacetic Anhydride (TFAA) or MSTFA .
-
Mechanism:[1][2][3][4] Converting polar -OH or -NH groups to esters/amides prevents "sticking" to the column active sites, which causes tailing that masks the minor enantiomer.
-
-
Thermodynamics:
-
Enantioseparation is enthalpy-driven. Lower temperatures generally yield higher separation factors (
). -
Protocol: Start at a low isotherm (
). Ramp only if elution takes >30 mins.
-
Part 3: The Validation Protocol (ICH Q2(R2) Aligned)
This protocol is designed to be a Self-Validating System . It incorporates checks that flag failure modes (like derivatization-induced racemization) during the run.
Specificity (The "Racemization Check")
Objective: Prove that the method separates the enantiomers and that the sample preparation does not create the impurity.
-
Experiment A (Blank): Inject solvent/reagents. Result: No peaks at retention times (
). -
Experiment B (Racemate): Inject a 50:50 mix. Result: Baseline separation (
). -
Experiment C (The Critical Control): Inject the Pure Major Enantiomer (e.g., >99.9% ee standard) processed through the entire derivatization workflow.
-
Pass Criteria: The minor enantiomer peak must be below the Limit of Detection (LOD).
-
Failure Mode: If a peak appears for the minor enantiomer in the pure standard, your derivatization reagent (e.g., strong acid/base) is causing racemization. The method is invalid.
-
Linearity (The "Minor Peak" Focus)
Objective: In ee determination, we quantify the impurity (minor enantiomer) relative to the major. We do not need linearity from 0–100% for the major peak, but we must have it for the minor peak.
-
Range: 0.1% to 5.0% of the target concentration.
-
Protocol: Prepare 5 levels of the minor enantiomer spiked into the major enantiomer matrix (or solvent if matrix is unavailable).
-
Acceptance:
for the minor peak area.
Accuracy (Recovery)
Objective: Confirm that the area ratio represents the true mass ratio.
-
Protocol: Spike the minor enantiomer into the major enantiomer at 0.1%, 0.5%, and 1.0% levels.
-
Calculation:
-
Acceptance: 90–110% recovery at the 0.1% level; 98–102% at levels >1.0%.
Precision (Repeatability)
Objective: Assess the stability of the derivatized sample.
-
Protocol: 6 injections of the sample containing 0.5% minor enantiomer.
-
Acceptance: RSD
for the minor peak area. (Note: RSD for the major peak is usually <1%, but the minor peak is the critical quality attribute).
Part 4: Experimental Workflow Visualization
The following diagram illustrates the decision logic and workflow for validating a Chiral GC method, explicitly highlighting the "Self-Validating" feedback loops.
Caption: Workflow for Chiral GC Validation. Note the critical feedback loop at "Check_Rac" to detect derivatization-induced racemization before proceeding to quantitative validation.
Part 5: Troubleshooting & Robustness
Even a validated method can drift. Here are the specific failure modes for Chiral GC:
-
Resolution Loss over Time:
-
Cause: Accumulation of non-volatiles at the column head or thermal degradation of the Cyclodextrin phase.
-
Fix: Trim 0.5m from the column inlet (guard column recommended).
-
-
Peak Tailing:
-
Cause: Active sites in the liner or column interacting with polar groups.
-
Fix: Deactivate inlet liners (silanization) and ensure derivatization is complete (no free -OH groups).
-
-
Carrier Gas Velocity:
-
Hydrogen is superior to Helium for chiral separations due to a flatter Van Deemter curve, allowing faster flow rates without losing efficiency.
-
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3] [Link]
-
Schurig, V. (2001). Separation of enantiomers by gas chromatography.[1][2][5][6][7][8][9] Journal of Chromatography A, 906(1-2), 275-299. [Link]
-
FDA. (2024). Analytical Procedures and Methods Validation for Drugs and Biologics.[5][9][10][11] U.S. Food and Drug Administration. [Link]
-
Ward, T. J., & Ward, K. D. (2010). Chiral separations: fundamental review 2010. Analytical Chemistry, 82(12), 4712-4722. [Link]
Sources
- 1. azom.com [azom.com]
- 2. Analyses of amino acids, Enantiomeric purity [cat-online.com]
- 3. database.ich.org [database.ich.org]
- 4. uma.es [uma.es]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. repository.uncw.edu [repository.uncw.edu]
- 9. Development and validation of a GC method for quantitative determination of enantiomeric purity of a proline derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. chromtech.com [chromtech.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
